Technical Documentation Center

(R)-2-phenylpropan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-phenylpropan-1-amine hydrochloride
  • CAS: 34298-25-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-2-Phenylpropan-1-amine Hydrochloride: Structure, Physicochemical Properties, and Analytical Workflows

Executive Summary (R)-2-phenylpropan-1-amine hydrochloride, commonly referred to as (R)-β-methylphenethylamine hydrochloride, is a primary amine and a positional isomer of amphetamine. Unlike amphetamine, which features...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-phenylpropan-1-amine hydrochloride, commonly referred to as (R)-β-methylphenethylamine hydrochloride, is a primary amine and a positional isomer of amphetamine. Unlike amphetamine, which features a methyl group on the alpha-carbon, this compound positions the methyl group on the beta-carbon. This subtle structural shift fundamentally alters its pharmacological profile, making it a subject of significant interest in medicinal chemistry as a trace amine-associated receptor 1 (TAAR1) agonist.

This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the self-validating analytical workflows required for its isolation, characterization, and chiral verification.

Chemical Identity & Structural Elucidation

The structural integrity of (R)-2-phenylpropan-1-amine is defined by its chiral center at the C2 position. The spatial orientation of this enantiomer dictates its stereospecific interactions with biological targets.

  • IUPAC Name: (2R)-2-phenylpropan-1-amine hydrochloride

  • Common Synonyms: (R)-(+)-beta-methylphenethylamine HCl, 2-phenyl-1-propylamine hydrochloride

  • CAS Registry Number: 34298-25-4 (Hydrochloride salt) / 28163-64-6 (Free base)

The rotation around the carbon-carbon bond connecting the aromatic ring to the ethylamine side chain creates conformational flexibility. The energy barrier for this interconversion is low (2–10 kcal/mol), allowing rapid equilibration at physiological temperatures. However, it is the strict (R)-configuration that enables the stereoselective binding required to trigger TAAR1 activation.

TAAR1_Pathway Ligand (R)-2-phenylpropan-1-amine Receptor TAAR1 Receptor Ligand->Receptor Stereoselective Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Allosteric Activation Transporter Monoamine Transporter Modulation PKA->Transporter Phosphorylation

TAAR1 signaling pathway activated by (R)-2-phenylpropan-1-amine.

Physicochemical Properties

The fundamental thermodynamic and physicochemical properties of the compound are summarized below. Note that while the hydrochloride salt is used for stability and aqueous solubility, specific optical and partition coefficient data are derived from the free base form[1][2][3][4].

PropertyValueContext / Condition
Molecular Formula C₉H₁₄ClNHydrochloride salt
Molecular Weight 171.67 g/mol Hydrochloride salt
Appearance White crystalline solidAt standard temperature and pressure
Melting Point 123–124 °CHydrochloride salt
Boiling Point 197 °C (760 mmHg)Free base
Specific Rotation [α]²⁰/D +32° to +35°Free base (c=1, EtOH)
LogP 1.92Free base (Predictive of membrane transport)
pKa ~9.83Estimated from parent phenethylamine

Analytical Characterization & Experimental Workflows

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the characterization, but the chemical causality behind each step.

Protocol A: Self-Validating Melting Point Determination

The melting point of the hydrochloride salt (123–124 °C) is a primary indicator of bulk purity. Because amine hydrochlorides are inherently hygroscopic, absorbed atmospheric moisture acts as an impurity, disrupting the crystal lattice and depressing the melting point.

Step-by-Step Methodology:

  • Desiccation: Dry the finely powdered (R)-2-phenylpropan-1-amine hydrochloride sample in a vacuum desiccator over silica gel for 24 hours. Causality: Removes residual moisture that would artificially broaden the melting range.

  • Preparation: Pack the dried sample into a glass capillary tube to a uniform height of 2–3 mm.

  • Apparatus Loading: Insert the capillary into a calibrated digital melting point apparatus.

  • Thermal Ramping: Heat the block rapidly to 110 °C, then strictly reduce the heating rate to 1 °C/min. Causality: A rapid heating rate near the phase transition causes thermal lag between the heating block and the sample, leading to artificially high readings. Slow ramping ensures thermodynamic equilibrium.

  • Observation: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction). A pure sample will exhibit a sharp range of ≤ 1.5 °C.

Protocol B: Chiral Purity Determination via Polarimetry & HPLC

Since enantiomers possess identical physical properties (save for the direction they rotate polarized light), measuring the specific rotation validates the presence of the (R)-(+) isomer. Cross-validating this with chiral High-Performance Liquid Chromatography (HPLC) ensures a quantitative determination of enantiomeric excess (ee%).

Chiral_Purity_Workflow Sample HCl Salt Sample (34298-25-4) FreeBase Free Base Extraction (NaOH + DCM) Sample->FreeBase Basification Derivatization Chiral Derivatization (e.g., Mosher's Acid) FreeBase->Derivatization Aliquot A Polarimetry Specific Rotation [α]D Measurement FreeBase->Polarimetry Aliquot B (EtOH) HPLC Chiral HPLC Analysis Derivatization->HPLC Injection Data Enantiomeric Excess (ee%) Calculation HPLC->Data Peak Integration Polarimetry->Data Optical Comparison

Workflow for determining the chiral purity of (R)-2-phenylpropan-1-amine HCl.

Step-by-Step Methodology:

  • Free Base Extraction: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. Add 1M NaOH dropwise until the pH exceeds 11. Extract the aqueous layer with 3 x 10 mL dichloromethane (DCM).

    • Causality: The addition of NaOH shifts the equilibrium of the protonated amine (pKa ~9.83) to its uncharged free base form. The hydrochloride salt is insoluble in DCM, whereas the uncharged free base partitions readily into the organic phase.

  • Solvent Removal: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the liquid free base.

  • Polarimetry: Dissolve a precise aliquot of the free base in absolute ethanol to achieve a concentration of 1 g/100 mL (c=1). Measure the optical rotation at 20 °C using a sodium D-line (589 nm) polarimeter. The expected [α]²⁰/D is approximately +32° [5].

  • HPLC Analysis: Inject a separate aliquot onto a chiral stationary phase column (e.g., Chiralcel OD-H). Utilize an isocratic mobile phase (e.g., Hexane:Isopropanol 90:10 with 0.1% diethylamine) to separate the (R) and (S) enantiomers. Calculate the ee% via peak area integration.

Synthesis & Salt Formation Dynamics

The free base of (R)-β-methylphenethylamine is an oily liquid at room temperature. In this state, it is susceptible to atmospheric oxidation and volatilization. Converting the free base into a hydrochloride salt yields a stable, water-soluble crystalline solid that is highly favorable for long-term storage and pharmaceutical formulation.

Step-by-Step Salt Crystallization Protocol:

  • Solvation: Dissolve the purified (R)-2-phenylpropan-1-amine free base in anhydrous diethyl ether.

  • Thermal Control: Place the reaction flask in an ice bath to maintain a strict temperature of 0–5 °C.

    • Causality: Acid-base neutralization is highly exothermic. Maintaining a low temperature dissipates the heat of salt formation, preventing thermal degradation or side reactions of the primary amine.

  • Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution (or add ethereal HCl dropwise).

    • Causality: As the amine is protonated, it becomes highly polar. Because the resulting hydrochloride salt is completely insoluble in the non-polar diethyl ether, it immediately crashes out of solution as a white precipitate, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous ether to remove unreacted organics, and dry under a vacuum to a constant weight.

References

  • Fisher Scientific. "2-Phenylpropylamine hydrochloride, 98%, Thermo Scientific." Fisher Scientific Product Specifications. [Link]

Sources

Exploratory

pharmacological profile of (R)-2-phenylpropan-1-amine hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of (R)-2-phenylpropan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the in vitro pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of (R)-2-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of (R)-2-phenylpropan-1-amine hydrochloride, a phenethylamine compound also known as β-Methylphenethylamine (BMPEA). Structurally a positional isomer of amphetamine, its primary known interaction is as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1][2][3] Beyond this, its chemical structure strongly suggests significant interactions with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite in vitro assays to elucidate its mechanism of action, functional activity, and potential off-target liabilities. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present data in a clear, actionable format.

Introduction and Strategic Overview

(R)-2-phenylpropan-1-amine hydrochloride belongs to the phenethylamine class, a group of compounds renowned for their psychoactive properties, primarily through modulation of monoaminergic systems.[4] Its classification as a TAAR1 agonist provides a specific and critical starting point for its pharmacological investigation.[1][2][3] However, to build a complete profile essential for drug development, a multi-faceted in vitro investigation is imperative.

The strategic approach outlined in this guide is twofold:

  • Primary Target Characterization: Confirm and quantify the activity at its known target, TAAR1, and thoroughly investigate its presumed primary mechanism of action at the monoamine transporters (MATs).[5][6][7]

  • Secondary Liability Assessment: Screen the compound against a broad panel of G-protein coupled receptors (GPCRs) and other relevant biological targets to proactively identify potential off-target effects that could lead to adverse events.[8][9][10][11]

This comprehensive profiling is crucial for establishing a clear understanding of the compound's therapeutic potential and safety profile.

Primary Target Profile: Monoamine Systems

The core of the in vitro analysis for (R)-2-phenylpropan-1-amine hydrochloride lies in its interaction with the dopamine, norepinephrine, and serotonin transporters. The key scientific questions to answer are:

  • Does it bind to the transporters? (Affinity)

  • If so, does it block neurotransmitter reuptake? (Inhibition)

  • Or does it induce reverse transport of neurotransmitters? (Release)

Monoamine Transporter Binding Affinity

The initial step is to determine if and how strongly the compound binds to DAT, NET, and SERT. The gold-standard method for this is the radioligand binding assay.[7][12]

Causality of Experimental Design: This assay operates on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the transporter is incubated with a membrane preparation containing the transporter. By introducing our test compound ((R)-2-phenylpropan-1-amine HCl) at increasing concentrations, we can measure its ability to displace the radioligand. The concentration at which 50% of the radioligand is displaced (the IC50) allows us to calculate the binding affinity (Ki), an intrinsic measure of the compound-transporter interaction.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human recombinant dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters (e.g., HEK293 or CHO cells).[12][13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of (R)-2-phenylpropan-1-amine hydrochloride.

    • For hDAT: Use [³H]WIN 35,428 or [¹²⁵I]RTI-55.[14]

    • For hNET: Use [³H]nisoxetine.[14]

    • For hSERT: Use [³H]citalopram or [³H]paroxetine.[14]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[15]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand.[12][15]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[15]

Data Presentation: Binding Affinities The following is a hypothetical data representation.

Target Transporter Radioligand Ki (nM) of (R)-2-phenylpropan-1-amine HCl
hDAT [³H]WIN 35,428 e.g., 150
hNET [³H]nisoxetine e.g., 85

| hSERT | [³H]citalopram | e.g., 1200 |

Monoamine Transporter Functional Activity: Reuptake Inhibition

Binding does not equate to function. The next critical step is to determine if the compound inhibits the primary function of these transporters: clearing neurotransmitters from the synaptic cleft.[5]

Causality of Experimental Design: This assay directly measures the transporter's activity. Whole cells expressing the transporter are incubated with a radiolabeled or fluorescent neurotransmitter substrate. The rate of substrate accumulation inside the cells is measured. If (R)-2-phenylpropan-1-amine HCl is a reuptake inhibitor, its presence will reduce the rate of substrate accumulation in a concentration-dependent manner.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Plating: Seed HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT into 96-well plates and allow them to form a confluent monolayer.[13][16]

  • Pre-incubation: Wash the cells with buffer (e.g., Krebs-HEPES buffer) and pre-incubate them with various concentrations of (R)-2-phenylpropan-1-amine hydrochloride for a short period (e.g., 5-10 minutes) at room temperature.[13][17]

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate to initiate the uptake process.

    • For hDAT: Use [³H]dopamine.[13][17]

    • For hNET: Use [³H]norepinephrine.

    • For hSERT: Use [³H]serotonin (5-HT).[13][17]

  • Incubation: Allow the uptake to proceed for a very short, defined period in the linear uptake range (e.g., 1-3 minutes).[13][17]

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.[13][17]

  • Cell Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and measure the intracellular radioactivity using a scintillation counter.[13][17]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50). Specific uptake is defined as total uptake minus non-specific uptake (measured in the presence of a known potent inhibitor, like cocaine for DAT).

Diagram: Neurotransmitter Uptake Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis plate_cells Plate hDAT/hNET/hSERT Expressing Cells pre_incubate Pre-incubate with (R)-2-phenylpropan-1-amine HCl plate_cells->pre_incubate add_substrate Add [3H]Neurotransmitter (DA, NE, or 5-HT) pre_incubate->add_substrate incubate_short Incubate (1-3 min) for Uptake add_substrate->incubate_short terminate Terminate with Ice-Cold Wash incubate_short->terminate lyse_cells Lyse Cells terminate->lyse_cells count_scint Scintillation Counting lyse_cells->count_scint calc_ic50 Calculate IC50 count_scint->calc_ic50

Caption: Workflow for the neurotransmitter uptake inhibition assay.

Monoamine Transporter Functional Activity: Neurotransmitter Release

Phenethylamines like amphetamine are not just inhibitors; they can also be substrates for the transporters, causing them to reverse their function and release neurotransmitters from the cell. This is a critical functional distinction.

Causality of Experimental Design: A neurotransmitter release (or efflux) assay determines if a compound can induce reverse transport. Cells expressing the transporter are first "pre-loaded" with a radiolabeled neurotransmitter. After washing away the extracellular substrate, the cells are exposed to the test compound. If the compound is a releasing agent, it will cause an increase in the amount of radioactivity released from the cells into the surrounding buffer.

Experimental Protocol: Neurotransmitter Efflux Assay

  • Cell Preparation & Pre-loading: Prepare transporter-expressing cells as in the uptake assay. Incubate the cells with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]5-HT) for a sufficient time to allow for intracellular accumulation (e.g., 30 minutes).

  • Washing: Gently wash the cells multiple times with buffer to remove all extracellular radiolabel.

  • Induction of Efflux: Add buffer containing various concentrations of (R)-2-phenylpropan-1-amine hydrochloride to the cells.

  • Sample Collection: At specific time points (e.g., 5, 10, 20 minutes), collect aliquots of the extracellular buffer.

  • Quantification: Measure the radioactivity in the collected buffer samples using a scintillation counter. At the end of the experiment, lyse the cells to determine the total remaining intracellular radioactivity.

  • Data Analysis: Calculate the percentage of total radioactivity released at each time point for each concentration of the test compound. Determine the EC50, which is the concentration of the compound that produces 50% of the maximum releasing effect.

Data Presentation: Functional Activities The following is a hypothetical data representation.

Target Transporter Reuptake Inhibition IC50 (nM) Neurotransmitter Release EC50 (nM) Functional Profile
hDAT e.g., 250 e.g., 180 Releaser/Substrate
hNET e.g., 120 e.g., 95 Releaser/Substrate

| hSERT | e.g., >10,000 | e.g., >10,000 | Inactive |

Primary Target Profile: Trace Amine-Associated Receptor 1 (TAAR1)

Given that (R)-2-phenylpropan-1-amine is a known TAAR1 agonist, quantifying this activity is essential.[1][3] TAAR1 is a GPCR that, upon activation, typically couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).

Causality of Experimental Design: A functional assay measuring the downstream consequences of receptor activation is required. Measuring the accumulation of the second messenger cAMP in cells expressing TAAR1 is a direct and robust method to quantify agonist activity.

Experimental Protocol: TAAR1 cAMP Accumulation Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing human TAAR1.

  • Assay Setup: Plate the cells and incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Compound Addition: Add varying concentrations of (R)-2-phenylpropan-1-amine hydrochloride.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis: Plot the cAMP response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect relative to a known full agonist).

Diagram: TAAR1 Signaling Pathway

G compound (R)-2-phenylpropan-1-amine HCl receptor TAAR1 compound->receptor binds g_protein Gαs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: TAAR1 Gαs-cAMP signaling pathway activation.

Off-Target Liability Screening

A responsible drug development program must assess a compound's potential for unintended interactions. Screening (R)-2-phenylpropan-1-amine hydrochloride against a panel of receptors, transporters, and enzymes is a critical step to identify potential safety liabilities early.[9][10]

Causality of Experimental Design: The goal is to identify any significant binding interactions at concentrations relevant to the compound's primary activity. A broad binding assay panel, such as the SafetyScreen44 panel or a comprehensive GPCR panel, is employed.[10] These are typically radioligand binding assays conducted at a single high concentration (e.g., 1 or 10 µM) of the test compound. Any target showing significant inhibition (e.g., >50%) would be flagged for further investigation with a full dose-response curve to determine affinity (Ki).

Recommended Screening Panel: A comprehensive panel should include, at a minimum:

  • GPCRs: Adrenergic, dopaminergic, serotonergic, histaminergic, muscarinic, and opioid receptors.[8]

  • Ion Channels: hERG, voltage-gated sodium and calcium channels.

  • Other Transporters: Besides the primary monoamine transporters.

  • Key Enzymes: Such as phosphodiesterases (PDEs) and monoamine oxidase (MAO).

This proactive screening allows for the early identification of potential liabilities, saving significant time and resources in later development stages.[9]

Data Synthesis and Pharmacological Profile Summary

The culmination of these in vitro assays is a comprehensive pharmacological profile that tells the scientific story of the compound. The data should be synthesized to define its primary mechanism, potency, and selectivity.

Interpreting the Profile:

  • Potency: The Ki, IC50, and EC50 values indicate how potent the compound is at each target. Lower values signify higher potency.

  • Selectivity: Comparing the potency across different targets reveals the compound's selectivity. For example, a 10-fold higher potency for NET over DAT would indicate NET selectivity.

  • Mechanism of Action: The combination of binding, uptake, and release data defines the mechanism. A compound with high affinity that inhibits uptake but does not cause release is a reuptake inhibitor . A compound that is a poor inhibitor but potently induces efflux is a releasing agent . A compound that does both is often classified as a substrate/releaser .

Hypothetical Profile Summary: (R)-2-phenylpropan-1-amine HCl

TargetAssay TypeResult (nM)Interpretation
Primary Targets
hTAAR1cAMP FunctionalEC50: e.g., 90Potent Agonist
hNETBinding Affinity (Ki)e.g., 85High Affinity
Reuptake Inhibition (IC50)e.g., 120Potent Inhibitor
Neurotransmitter Release (EC50)e.g., 95Potent Releaser
hDATBinding Affinity (Ki)e.g., 150Moderate Affinity
Reuptake Inhibition (IC50)e.g., 250Moderate Inhibitor
Neurotransmitter Release (EC50)e.g., 180Moderate Releaser
hSERTBinding Affinity (Ki)e.g., 1200Low Affinity
Reuptake Inhibition (IC50)e.g., >10,000Weakly Active
Neurotransmitter Release (EC50)e.g., >10,000Inactive
Off-Target Hits (>50% inhib. @ 1µM)
5-HT2A ReceptorBinding Affinity (Ki)e.g., 850Low affinity, potential for off-target effects at high doses
Alpha-2A Adrenergic ReceptorBinding Affinity (Ki)e.g., 1500Low affinity, unlikely to be clinically relevant

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. (n.d.). Multispan, Inc..
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693.
  • GPCR Safety Panels Launched. (2024, October 17). Tanso Biosciences.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 18). Frontiers in Pharmacology.
  • MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. (n.d.). Multispan, Inc..
  • Uptake and release of neurotransmitters. (2001, May 15). PubMed.
  • GPCR Toxicity Panel. (n.d.). Thermo Fisher Scientific - US.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities. (n.d.). Benchchem.
  • 2-Phenylpropan-1-amine hydrochloride. (2025, September 5). ChemicalBook.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.).
  • 2-Phenylpropan-1-amine hydrochloride 20388-87-8 wiki. (n.d.). Guidechem.
  • 2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist. (n.d.). MedChemExpress.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.).
  • 2-Phenylpropylamine. (n.d.). PubChem.

Sources

Foundational

Synthesis Pathways for Enantiopure (R)-2-Phenylpropan-1-Amine: A Mechanistic and Methodological Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Enantiopure chiral amines are foundational building blocks in modern pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Enantiopure chiral amines are foundational building blocks in modern pharmaceutical and agrochemical synthesis, with approximately 40% of active pharmaceutical ingredients (APIs) containing amine moieties[1]. Specifically, (R)-2-phenylpropan-1-amine (also known as (R)-β-methylphenethylamine) is a critical β-chiral amine target.

Historically, accessing this molecule relied on classical resolution techniques that discarded 50% of the starting material. Today, advanced catalytic methodologies—ranging from biocatalytic dynamic kinetic resolution (DKR) to transition-metal-catalyzed asymmetric hydrogenation—offer highly efficient, atom-economical pathways. This whitepaper critically evaluates these synthesis routes, detailing the causality behind experimental design, thermodynamic driving forces, and self-validating protocols to ensure reproducible scale-up.

Biocatalytic Dynamic Kinetic Resolution (DKR) with In Situ Product Crystallization (ISPC)

The current gold standard for synthesizing (R)-2-phenylpropan-1-amine is the biocatalytic DKR of 2-phenylpropanal [1, 4].

Mechanistic Causality

The substrate, 2-phenylpropanal, possesses a highly acidic α-proton due to the adjacent phenyl ring and aldehyde carbonyl. This allows it to undergo rapid, spontaneous enolization and racemization in aqueous buffer. When coupled with an (R)-selective transaminase (e.g., from Ruegeria pomeroyi, Rpo-ATA), the dynamic equilibrium continuously funnels both enantiomers of the aldehyde into the (R)-amine.

The Product Inhibition Challenge: Transaminases are notoriously susceptible to product inhibition. As the concentration of the product amine rises, the reaction stalls. The ISPC Solution: By introducing a specific carboxylate counter-ion, the formed (R)-amine immediately precipitates as a highly insoluble salt. According to Le Chatelier’s principle, this continuous removal of the product from the aqueous phase drives the reaction to near-quantitative theoretical yields and protects the enzyme from inhibition [1].

DKR_Pathway Rac Enol Intermediate (Rapid Racemization) R_Ald (R)-2-phenylpropanal Rac->R_Ald S_Ald (S)-2-phenylpropanal S_Ald->Rac Aqueous Buffer R_Amine (R)-2-phenylpropan-1-amine (Aqueous Phase) R_Ald->R_Amine Rpo-ATA + IPA Transamination Crystal Enantiopure Amine Salt (Solid Phase) R_Amine->Crystal ISPC Precipitation (Carboxylate Addition)

Fig 1. DKR and ISPC workflow for (R)-2-phenylpropan-1-amine synthesis.

Self-Validating Protocol: Preparative DKR-ISPC

Note: Oxygen must be rigorously excluded. Oxygen triggers a radical chain reaction leading to the decarbonylation of 2-phenylpropanal into unwanted acetophenone [1].

  • Buffer Preparation: Prepare 50 mM triethanolamine (TEA) buffer (pH 7.5). Sparge vigorously with Argon for 30 minutes to displace dissolved oxygen.

  • Reaction Assembly: To the degassed buffer, add 2.5 mM Pyridoxal-5'-phosphate (PLP), 250 mM isopropylamine (IPA) as the amine donor, and 100 mM 2-phenylpropanal.

  • ISPC Initiation: Add the predetermined stoichiometric amount of the selected carboxylate acid to act as the precipitating counter-ion.

  • Biocatalyst Addition: Introduce 7.5 U/mL of lyophilized Ruegeria pomeroyi transaminase (Rpo-ATA) whole cells. Incubate at 22–25 °C at 150 rpm.

  • Self-Validation Checkpoint: Draw 50 µL aliquots every 4 hours. Quench with 1M NaOH, extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The disappearance of the aldehyde peak and an ee > 98% validates the kinetic resolution.

  • Isolation: Filter the precipitated (R)-2-phenylpropan-1-amine salt. Basify the filter cake with 1M NaOH and extract with methyl tert-butyl ether (MTBE) to yield the pure free base.

Chemoenzymatic Hydroaminomethylation Cascade

An emerging, highly atom-efficient route involves a one-pot chemoenzymatic cascade starting from bulk, inexpensive styrene[2].

Mechanistic Causality

This process combines a rhodium-catalyzed hydroformylation with biocatalytic transamination. Hydroformylation of styrene with syngas (CO/H₂) yields 2-phenylpropanal. Isolating this aldehyde is historically difficult due to its instability and tendency to polymerize or oxidize. By running the transaminase reaction concurrently in the same aqueous pot, the transient aldehyde is immediately consumed and converted into the stable amine, bypassing the need for intermediate purification [2].

Cascade_Pathway Styrene Styrene + CO/H2 Aldehyde 2-phenylpropanal (Transient Intermediate) Styrene->Aldehyde Rh-Catalyst / Aqueous Surfactant Hydroformylation (20 bar) Amine (R)-2-phenylpropan-1-amine Aldehyde->Amine (R)-Selective ATA + Amine Donor Reductive Amination

Fig 2. One-pot chemoenzymatic hydroaminomethylation cascade.

Transition-Metal Catalyzed Asymmetric Hydrogenation

For laboratories lacking biocatalytic infrastructure, purely chemical asymmetric hydrogenation of prochiral allylamines remains a robust alternative [3].

Mechanistic Causality

Hydrogenating 2-phenylprop-2-en-1-amine directly is problematic; primary allylamines frequently poison transition metal catalysts or undergo unwanted dehydroamination (forming enamines that hydrolyze into ketones). The CO₂ Protection Strategy: Pressurizing the reaction with CO₂ reversibly converts the primary amine into a carbamate salt in situ. This carbamate sterically and electronically shields the nitrogen lone pair, preventing catalyst deactivation and side reactions. Upon depressurization, the CO₂ simply outgasses, leaving the deprotected chiral amine [3].

Self-Validating Protocol: CO₂-Assisted Hydrogenation
  • Catalyst Preparation: In an inert glovebox, dissolve the chiral Rh-catASium complex (0.1 mol%) in anhydrous methanol.

  • Substrate Loading: Add 2-phenylprop-2-en-1-amine (1.0 equiv) to the catalyst solution within a high-pressure Parr reactor.

  • In Situ Protection: Pressurize the reactor with CO₂ (10 bar) and stir for 15 minutes to allow complete carbamate formation.

  • Hydrogenation: Pressurize with H₂ to a total pressure of 30 bar. Heat to 40 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. A plateau in pressure drop indicates reaction completion. Post-reaction ¹H NMR must show the complete disappearance of the olefinic protons (δ 5.0–6.0 ppm).

  • Deprotection: Vent the gases slowly. The carbamate spontaneously decomposes back to the free amine. Purify via short-path distillation.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the discussed synthesis pathways, allowing process chemists to select the appropriate route based on available infrastructure and scale requirements.

Synthesis PathwaySubstrateCatalyst / EnzymeYieldEnantiomeric Excess (ee)Key AdvantagePrimary Limitation
Biocatalytic DKR-ISPC 2-phenylpropanalRpo-ATAUp to 100% (Theoretical)99% (R)Overcomes product inhibition; continuous fed-batchRequires strict oxygen exclusion
Chemoenzymatic Cascade Styrene + SyngasRh-complex + ATA99% (Conversion)>95%Utilizes cheap, bulk starting materialsComplex multi-phase optimization
Asymmetric Hydrogenation 2-phenylprop-2-en-1-amineRh-catASium94–96%74–82%Direct reduction without permanent protecting groupsModerate ee compared to biocatalysis
Classical Resolution Racemic AmineL-(+)-Tartaric Acid<50%>98%Low cost of resolving agents50% maximum theoretical yield

References

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. ChemBioChem.
  • Spang, J., et al. (2024).
  • Jessop, P., et al. (2022). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. RSC Advances.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules (MDPI).
Exploratory

An In-depth Technical Guide to the Crystallographic Data and Stereochemistry of (R)-2-phenylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-phenylpropan-1-amine, also known as (R)-β-methylphenethylamine, is a chiral primary amine belonging to the phenethylamine class of compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-phenylpropan-1-amine, also known as (R)-β-methylphenethylamine, is a chiral primary amine belonging to the phenethylamine class of compounds. Its hydrochloride salt, (R)-2-phenylpropan-1-amine hydrochloride, is a crystalline solid that is of significant interest in medicinal chemistry and drug development due to its structural relationship to a variety of psychoactive and sympathomimetic drugs, including amphetamine. The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. This guide provides a comprehensive overview of the stereochemical and crystallographic properties of (R)-2-phenylpropan-1-amine hydrochloride, offering insights for researchers in drug design, synthesis, and characterization.

While a specific, publicly available crystal structure for (R)-2-phenylpropan-1-amine hydrochloride has not been identified in the Cambridge Structural Database (CSD)[1][2][3][4][5], this guide will leverage data from the closely related and structurally analogous compound, (S)-amphetamine hydrochloride, to infer and discuss the expected crystallographic features.

Part 1: The Critical Role of Stereochemistry

The defining stereochemical feature of 2-phenylpropan-1-amine is the presence of a chiral center at the second carbon atom of the propane chain, the carbon to which the phenyl group is attached. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of a chiral molecule is a critical determinant of its pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the synthesis and characterization of enantiomerically pure compounds like (R)-2-phenylpropan-1-amine hydrochloride are essential in drug development.

Determination of Absolute Configuration

The absolute configuration of a chiral amine can be determined using several analytical techniques:

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be elucidated.

  • Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, the enantiomers of a racemic mixture can be separated. The elution order can often be correlated with the absolute configuration by comparing it to standards of known configuration.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum that can be used to determine their absolute configuration, often with the aid of computational chemistry.

Part 2: Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-2-phenylpropan-1-amine hydrochloride can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce the desired enantiomer directly. Several methods can be employed:

  • Asymmetric Hydrogenation: The use of a chiral catalyst to hydrogenate a prochiral precursor, such as an imine or an enamine, can lead to the formation of one enantiomer in excess.

  • Biocatalysis: Enzymes, such as transaminases, can be used to stereoselectively synthesize the desired amine from a ketone precursor.[6] This approach is often highly efficient and environmentally friendly.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Crystallization

A common and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent.[7] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Objective: To resolve racemic 2-phenylpropan-1-amine to obtain the (R)-enantiomer.

Materials:

  • Racemic 2-phenylpropan-1-amine

  • L-(+)-Tartaric acid (chiral resolving agent)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (ethereal solution)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-phenylpropan-1-amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The less soluble diastereomeric salt, in this case, the (R)-amine-(+)-tartrate, will precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from methanol.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10). This will deprotonate the amine, liberating the free (R)-2-phenylpropan-1-amine.

    • Extract the free amine into dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the enantiomerically enriched (R)-2-phenylpropan-1-amine in diethyl ether.

    • Slowly add a solution of ethereal HCl dropwise with stirring.

    • The (R)-2-phenylpropan-1-amine hydrochloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Workflow for Chiral Resolution:

G racemic_amine Racemic 2-phenylpropan-1-amine diastereomeric_salts Diastereomeric Salts ((R)-amine-(+)-tartrate & (S)-amine-(+)-tartrate) racemic_amine->diastereomeric_salts tartaric_acid L-(+)-Tartaric Acid tartaric_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt Crystallized (R)-amine-(+)-tartrate crystallization->r_salt s_salt_solution (S)-amine-(+)-tartrate (in solution) crystallization->s_salt_solution base_treatment_r Base Treatment (e.g., NaOH) r_salt->base_treatment_r r_amine (R)-2-phenylpropan-1-amine base_treatment_r->r_amine hcl_treatment HCl Treatment r_amine->hcl_treatment r_hcl (R)-2-phenylpropan-1-amine HCl hcl_treatment->r_hcl

Caption: Workflow for the chiral resolution of 2-phenylpropan-1-amine via diastereomeric salt crystallization.

Part 3: Crystallographic Properties (Inferred from (S)-Amphetamine Hydrochloride)

As a definitive crystal structure for (R)-2-phenylpropan-1-amine hydrochloride is not publicly available, we can infer its likely crystallographic properties by examining the structure of its close analog, (S)-amphetamine hydrochloride ((2S)-1-phenylpropan-2-aminium chloride).[8] The key difference between these two molecules is the position of the amino group (on C1 in 2-phenylpropan-1-amine and on C2 in amphetamine). Despite this difference, the overall shape, size, and functional groups are very similar, suggesting that their crystal packing and intermolecular interactions will share common features.

Expected Crystal System and Space Group

(S)-Amphetamine hydrochloride crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁.[8] This is a common chiral space group. It is highly probable that (R)-2-phenylpropan-1-amine hydrochloride would also crystallize in a chiral space group, with orthorhombic or monoclinic systems being likely candidates.

Molecular Conformation and Packing

In the crystal structure of (S)-amphetamine hydrochloride, the ethylamine side chain adopts a staggered conformation to minimize steric hindrance.[8] A similar conformation would be expected for (R)-2-phenylpropan-1-amine hydrochloride. The crystal packing is likely to be dominated by a network of hydrogen bonds and van der Waals interactions.

Intermolecular Interactions

The primary intermolecular interactions expected in the crystal structure of (R)-2-phenylpropan-1-amine hydrochloride are:

  • N-H···Cl Hydrogen Bonds: The protonated amino group (-NH₃⁺) will act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride anions (Cl⁻). In (S)-amphetamine hydrochloride, each chloride ion is an acceptor for three N-H···Cl hydrogen bonds, forming a two-dimensional hydrogen-bonded sheet motif.[8] A similar hydrogen bonding network is anticipated for (R)-2-phenylpropan-1-amine hydrochloride, which will be a key factor in stabilizing the crystal lattice.

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

  • C-H···π Interactions: Weak hydrogen bonds between C-H groups and the aromatic ring system are also possible.

Visualization of Expected Intermolecular Interactions:

G cluster_0 Molecule 1 cluster_1 Molecule 2 N1 NH3+ C1 C N1->C1 Cl1 Cl- N1->Cl1 N-H...Cl Hydrogen Bond Ph1 Phenyl C1->Ph1 Ph2 Phenyl Ph1->Ph2 π-π Stacking N2 NH3+ C2 C N2->C2 Cl2 Cl- N2->Cl2 N-H...Cl Hydrogen Bond C2->Ph2

Caption: Diagram illustrating the key expected intermolecular interactions in the crystal lattice of (R)-2-phenylpropan-1-amine hydrochloride.

Quantitative Data Summary (Hypothetical)

Based on the analysis of similar structures, a hypothetical summary of the crystallographic data for (R)-2-phenylpropan-1-amine hydrochloride is presented below. Note: This data is for illustrative purposes only and is not based on an experimental determination.

ParameterExpected Value
Chemical FormulaC₉H₁₄ClN
Formula Weight171.67 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8-12
b (Å)10-15
c (Å)6-10
α, β, γ (°)90, 90, 90
Volume (ų)800-1200
Z4
Density (calculated) (g/cm³)1.1-1.3

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and expected crystallographic properties of (R)-2-phenylpropan-1-amine hydrochloride. While the definitive crystal structure remains to be publicly reported, by drawing parallels with the closely related (S)-amphetamine hydrochloride, we can anticipate a crystal structure dominated by a robust network of N-H···Cl hydrogen bonds and potential π-π stacking interactions, likely crystallizing in a chiral space group. The provided experimental protocol for chiral resolution offers a practical method for obtaining the enantiomerically pure compound, which is crucial for its application in pharmaceutical research and development. Further experimental work to determine the actual crystal structure of (R)-2-phenylpropan-1-amine hydrochloride is warranted to confirm these hypotheses and provide a more complete understanding of its solid-state properties.

References

  • Kennedy, A. R., et al. (2014). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 983–989. [Link]

  • Bolchi, C., et al. (2013). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • re3data.org. (2026). Cambridge Structural Database. re3data.org – Registry of Research Data Repositories. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 380–388. [Link]

  • CCDC. (n.d.). Access Structures. Cambridge Crystallographic Data Centre. Retrieved March 18, 2026, from [Link]

  • PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. Publication Database of the Helmholtz Association. [Link]

  • Goti, A., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. Advanced Synthesis & Catalysis, 356(10), 2257-2265. [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

Sources

Protocols & Analytical Methods

Method

how to use (R)-2-phenylpropan-1-amine hydrochloride as a chiral resolving agent

Application Note: Utilizing (R)-2-Phenylpropan-1-amine Hydrochloride for the Chiral Resolution of Racemic Acids Executive Summary The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (R)-2-Phenylpropan-1-amine Hydrochloride for the Chiral Resolution of Racemic Acids

Executive Summary

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development. Classical resolution—the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent—is a highly scalable and robust technique[1]. (R)-2-phenylpropan-1-amine (also known as (R)-β-methylphenethylamine) is a potent, primary chiral amine used to resolve racemic carboxylic acids, such as 2-arylpropionic acids (e.g., ibuprofen) and α-hydroxy acids (e.g., mandelic acid).

This technical guide outlines the mechanistic causality, workflow, and validated protocols for utilizing (R)-2-phenylpropan-1-amine hydrochloride as a resolving agent, ensuring high enantiomeric excess ( ee ) and efficient reagent recovery.

Mechanistic Causality & Experimental Design

To deploy this resolving agent effectively, scientists must understand the thermodynamic and structural driving forces behind the separation:

  • The Role of Steric Bulk: The efficacy of (R)-2-phenylpropan-1-amine lies in the proximity of its chiral center (the β-carbon) to the primary amine, coupled with the rigid steric bulk of the phenyl group. During crystallization, this creates a highly asymmetric hydrogen-bonded network (a carboxylate-ammonium synthon) that strongly differentiates the solubility of the resulting diastereomeric salts[2].

  • The Necessity of Activation (Freebasing): The reagent is commercially supplied as a hydrochloride salt to prevent oxidative degradation and the formation of carbamates via reaction with atmospheric CO2​ . However, the chloride counterion prevents the formation of the necessary diastereomeric salt. The amine must be liberated into its free base form prior to use.

  • The Pope-Peachey Half-Equivalent Method: Rather than using a 1:1 stoichiometric ratio of chiral amine to racemic acid, this protocol employs the Pope-Peachey method[3]. By adding 0.5 equivalents of the chiral (R)-amine and 0.5 equivalents of an achiral base (e.g., NaOH), the chiral amine selectively pairs with the enantiomer for which it has the highest thermodynamic affinity. The remaining enantiomer forms a highly soluble sodium salt, drastically boosting the first-pass enantiomeric purity and halving the cost of the resolving agent.

Process Visualization

G A 1. (R)-Amine HCl Salt + NaOH (Activation) B 2. (R)-Amine Free Base (Organic Phase) A->B Extraction C 3. Racemic Acid (R/S) Addition in Solvent B->C D 4. Diastereomeric Salts (R,R)-Salt + (R,S)-Salt C->D Heating E 5. Fractional Crystallization (Thermodynamic Cooling) D->E F 6a. Precipitate Less Soluble Diastereomer E->F Solid Phase G 6b. Mother Liquor More Soluble Diastereomer E->G Liquid Phase H 7. Acidification (HCl) & Phase Separation F->H Cleavage I 8a. Enantiopure Acid (Organic Extract) H->I Extraction J 8b. Recovered (R)-Amine HCl (Aqueous Phase) H->J Recycling

Workflow for the chiral resolution of racemic acids using (R)-2-phenylpropan-1-amine.

Step-by-Step Experimental Protocols

These protocols are designed as a self-validating system; physical phase separations and mass balance limits inherently confirm the success of each step.

Phase 1: Activation of the Resolving Agent
  • Suspension: Suspend 10.0 g of (R)-2-phenylpropan-1-amine hydrochloride in 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the aqueous phase reaches pH > 11. Causality: This fully deprotonates the ammonium salt, causing the free amine to oil out of the aqueous layer.

  • Extraction: Extract the aqueous mixture with 3 x 30 mL of Methyl tert-butyl ether (MTBE). MTBE is selected over diethyl ether for its lower volatility and reduced peroxide-forming potential, ensuring safer scale-up.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the (R)-amine free base as a pale liquid.

Phase 2: Diastereomeric Salt Formation (Model: Racemic Ibuprofen)
  • Dissolution: Dissolve 10.0 mmol of racemic ibuprofen in 20 mL of an Ethanol/Water (9:1 v/v) mixture. Causality: Pure ethanol dissolves both diastereomeric salts too readily, while pure water induces liquid-liquid phase separation (oiling out). The 9:1 ratio provides the optimal dielectric constant for controlled crystallization.

  • Pope-Peachey Addition: Add 5.0 mmol (0.5 eq) of the freshly prepared (R)-2-phenylpropan-1-amine free base and 5.0 mmol (0.5 eq) of NaOH (as a 1M aqueous solution) to the stirring mixture[3].

  • Thermodynamic Crystallization: Heat the mixture to 70 °C until fully homogeneous. Cool the solution at a strictly controlled rate of 0.1 °C/min down to 20 °C. Causality: Rapid cooling causes kinetic trapping, forcing the more soluble diastereomer to co-precipitate and ruining the ee . Slow cooling ensures thermodynamic control, yielding large, highly pure crystals of the less soluble diastereomeric salt.

  • Filtration: Isolate the precipitated salt via vacuum filtration and wash with 5 mL of ice-cold solvent. Self-Validation: The dry mass of the precipitate must not exceed 50% of the theoretical total salt mass. A yield >50% immediately indicates kinetic trapping of the undesired isomer.

Phase 3: Cleavage and Resolving Agent Recovery
  • Phase Distribution: Suspend the isolated diastereomeric salt in a biphasic mixture of 20 mL MTBE and 20 mL deionized water.

  • Acidification: Add 2M HCl dropwise until the aqueous layer reaches pH < 2.

  • Self-Validating Separation: Causality: The strong acid protonates the ibuprofen, rendering it highly lipophilic so it partitions entirely into the MTBE layer. Simultaneously, the chiral amine is protonated back to its hydrochloride salt, rendering it highly hydrophilic so it partitions entirely into the aqueous layer.

  • Recovery: Evaporate the MTBE layer to yield the enantiopure (S)-ibuprofen. Evaporate the aqueous layer to quantitatively recover the (R)-2-phenylpropan-1-amine hydrochloride for future use.

Quantitative Resolution Data

The following table summarizes typical resolution outcomes when applying this methodology to various pharmaceutical intermediates.

Target Racemate SubstrateResolving Agent StrategyOptimal Solvent SystemLess Soluble Salt Yield (%)*First-Pass Enantiomeric Excess ( ee %)
(±)-Ibuprofen 0.5 eq (R)-Amine + 0.5 eq NaOHEthanol / Water (9:1)38%> 95%
(±)-Mandelic Acid 1.0 eq (R)-AmineIsopropanol42%92%
(±)-Ketoprofen 0.5 eq (R)-Amine + 0.5 eq Et3​N Acetone / Water (95:5)35%90%
(±)-Naproxen 1.0 eq (R)-AmineMethanol40%> 98%

*Note: The theoretical maximum yield for the less soluble diastereomeric salt from a racemate is 50%. Yields approaching 35-42% indicate excellent thermodynamic selectivity without kinetic co-precipitation.

Analytical Quality Control

Before proceeding to downstream synthesis, the success of the resolution must be validated.

  • Specific Rotation ( [α]D​ ): Dissolve a known concentration of the liberated acid in an appropriate solvent (e.g., ethanol) and measure its optical rotation. Compare this against literature values to quickly confirm the isolated stereocenter.

  • Chiral HPLC: For precise ee quantification, analyze the liberated acid using a chiral stationary phase column (e.g., Chiralcel OD-H) to confirm the ratio of the desired vs. undesired enantiomer.

References

  • BenchChem Technical Support Team. "2,2-Dimethyl-1-phenylpropan-1-amine | 61501-04-0 | Benchchem". BenchChem. 1

  • IntechOpen. "Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures". IntechOpen. 3

  • Reaction Chemistry & Engineering. "Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid". RSC Publishing. 2

Sources

Application

Application Note: HPLC Method Development for the Analysis of (R)-2-phenylpropan-1-amine Hydrochloride

Introduction & Scientific Context (R)-2-phenylpropan-1-amine hydrochloride—frequently referred to as β-methylphenethylamine (β-MPEA) HCl—is a chiral primary amine and a positional isomer of amphetamine. Recognized as a t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(R)-2-phenylpropan-1-amine hydrochloride—frequently referred to as β-methylphenethylamine (β-MPEA) HCl—is a chiral primary amine and a positional isomer of amphetamine. Recognized as a trace amine-associated receptor 1 (TAAR1) agonist, it is of critical interest in pharmacological research and forensic toxicology, particularly due to its emergence as an undeclared adulterant in dietary supplements 1.

From a chromatographic perspective, analyzing this compound presents two distinct challenges:

  • Achiral Purity & Quantification : As a primary amine, β-MPEA is highly susceptible to severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions.

  • Enantiomeric Purity : Determining the enantiomeric excess (ee) of the (R)-enantiomer requires specialized chiral stationary phases (CSPs) and precise control of the mobile phase micro-environment to achieve baseline resolution from its (S)-counterpart.

This application note provides a comprehensive, self-validating framework for both achiral and chiral HPLC method development, detailing the mechanistic causality behind every experimental choice.

Methodological Rationale & Causality (E-E-A-T)

To ensure analytical trustworthiness, it is not enough to know what parameters to use; one must understand why they are selected.

Achiral Reversed-Phase Logic: Primary amines like (R)-2-phenylpropan-1-amine possess a pKa of ~10. On a standard C18 column, residual surface silanols (pKa ~4.5) ionize at neutral pH, creating electrostatic attractions with the protonated amine that manifest as severe peak tailing. To eliminate this, we utilize a mobile phase heavily buffered with 0.1% Formic Acid (pH ~2.7). At this pH, silanols are fully protonated and neutralized, shutting down secondary interactions and yielding sharp, symmetrical peaks 2.

Chiral Normal-Phase Logic: For enantiomeric separation, we employ an immobilized amylose-based CSP (Chiralpak IA). Chiral recognition depends on transient, stereoselective interactions (hydrogen bonding, π-π stacking, and dipole interactions) within the chiral cavities of the polymer. Because normal-phase solvents (n-hexane/isopropanol) cannot rely on pH to mask silanols, we introduce 0.01% ethylenediamine as a basic additive 3. Ethylenediamine acts as a sacrificial bidentate ligand, competitively binding to the active acidic sites on the silica support much stronger than the analyte, thereby preserving peak shape without disrupting chiral recognition.

Wavelength Selection (210 nm): The molecule lacks extended conjugation. The isolated phenyl ring exhibits a weak forbidden transition (B-band) near 254 nm but a highly intense allowed transition (E-band) near 210 nm. Monitoring at 210 nm maximizes the signal-to-noise ratio, which is critical for trace impurity detection.

Experimental Workflows

Workflow A Sample: (R)-2-phenylpropan-1-amine HCl B Achiral Purity Analysis (C18, 0.1% FA in H2O/ACN) A->B Assay & Impurities C Chiral ee% Determination (Amylose CSP, Hexane/IPA/EDA) A->C Stereochemistry D UV/PDA Detection (210 nm) B->D C->D E Data Validation (Resolution > 1.5, Tailing < 1.5) D->E

Fig 1. Dual-pathway HPLC method development workflow for achiral and chiral analysis.

Protocol 1: Achiral HPLC-UV Method for Purity & Assay

This method is designed to quantify the total assay of the active pharmaceutical ingredient (API) and detect structurally related impurities 4.

Step-by-Step Methodology
  • System Preparation : Flush the HPLC system with MS-grade water, followed by the mobile phases. Ensure the UV detector lamp has warmed up for at least 30 minutes to ensure baseline stability at the low 210 nm wavelength.

  • Mobile Phase Preparation :

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Degas via sonication.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation : Dissolve 10.0 mg of (R)-2-phenylpropan-1-amine HCl in 10 mL of Diluent (90:10 Water:Acetonitrile). Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Checkpoint (System Suitability) :

    • Step A : Inject the Diluent Blank. Rule: If any peak elutes at the expected retention time of the analyte (S/N > 3), the system is contaminated and the run must be aborted.

    • Step B : Inject the standard solution 5 consecutive times. Rule: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee)

This protocol utilizes normal-phase chromatography to separate the (R) and (S) enantiomers.

Step-by-Step Methodology
  • Column Equilibration : Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Flush the storage solvent out with 100% Isopropanol at 0.5 mL/min for 30 minutes to prevent immiscibility issues, then switch to the mobile phase.

  • Mobile Phase Preparation : In a 1L volumetric flask, combine 970 mL of n-Hexane and 30 mL of Isopropanol. Add exactly 100 µL of Ethylenediamine (EDA). Mix thoroughly and degas. Note: EDA is volatile; prepare fresh daily.

  • Sample Preparation : Causality Note: Dissolving an HCl salt directly into 97% hexane will cause precipitation and split peaks due to "solvent shock." First, dissolve 5.0 mg of the sample in 0.5 mL of Isopropanol, then slowly dilute to 5.0 mL with n-Hexane.

  • Self-Validating Checkpoint (Chiral Resolution) :

    • Step A : Inject a Racemic Standard (a 50:50 mixture of (R) and (S)-2-phenylpropan-1-amine).

    • Rule: The method is ONLY valid if the calculated resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the Hexane:IPA ratio or column temperature.

Quantitative Data & System Suitability

Table 1: Chromatographic Parameters Summary
ParameterProtocol 1: Achiral PurityProtocol 2: Chiral Enantiomeric Excess
Column BEH C18 (150 x 2.1 mm, 3.5 µm)Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% FA in H₂O B: 0.1% FA in ACNn-Hexane / Isopropanol / Ethylenediamine (97 : 3 : 0.01, v/v/v)
Elution Mode Gradient (5% B to 95% B over 15 min)Isocratic
Flow Rate 0.3 mL/min0.7 mL/min
Column Temp. 30°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 5 µL10 µL
Table 2: System Suitability & Expected Performance Metrics
MetricAchiral Method TargetChiral Method TargetCorrective Action if Failed
Retention Time (tR) ~6.5 min(S): ~12.0 min, (R): ~14.5 minCheck pump flow rate and mobile phase composition.
Resolution (Rs) > 2.0 (from nearest impurity)≥ 1.5 (between R and S)Decrease % of strong solvent (B or IPA).
Tailing Factor (Tf) ≤ 1.2≤ 1.5Replace column or verify basic/acidic modifier concentration.
Area %RSD (n=5) ≤ 2.0%≤ 2.0%Check autosampler syringe for bubbles or leaks.

Troubleshooting & Chromatographic Logic

Troubleshooting Issue Observation: Severe Peak Tailing Cause Mechanism: Primary Amine interacts with ionized surface silanols (pKa ~4.5) Issue->Cause Sol1 Reversed-Phase Fix: Lower pH to 2.7 (0.1% Formic Acid) Cause->Sol1 Sol2 Normal-Phase Fix: Add 0.01% Ethylenediamine Cause->Sol2 Result Outcome: Symmetrical Peak (Tf ≤ 1.2) Sol1->Result Sol2->Result

Fig 2. Mechanistic troubleshooting logic for resolving primary amine peak tailing.

Baseline Drift at 210 nm: Because 210 nm is near the UV cutoff for many solvents, gradient methods (Protocol 1) may exhibit baseline drift as the ratio of Acetonitrile to Water changes. This is normal, provided the drift is smooth. If sudden baseline steps occur, verify that the Formic Acid concentration is exactly matched (0.1% v/v) in both Mobile Phase A and B.

References

  • Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide Source: Benchchem URL: 1

  • Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry Source: PMC (National Institutes of Health) URL: 2

  • Allylamine SI - The Royal Society of Chemistry Source: RSC (Royal Society of Chemistry) URL: 3

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: PMC (National Institutes of Health) URL: 4

Sources

Method

Application Note: Preparation and Handling Protocol for (R)-2-Phenylpropan-1-amine Hydrochloride Stock Solutions

Overview & Mechanistic Context (R)-2-phenylpropan-1-amine hydrochloride—frequently designated as (R)-(+)- β -methylphenethylamine hydrochloride or (R)-BMPEA HCl—is a synthetic phenethylamine derivative and a positional i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

(R)-2-phenylpropan-1-amine hydrochloride—frequently designated as (R)-(+)- β -methylphenethylamine hydrochloride or (R)-BMPEA HCl—is a synthetic phenethylamine derivative and a positional isomer of amphetamine (1)[1]. In pharmacological and drug development research, it is primarily utilized as an agonist for the human trace amine-associated receptor 1 (TAAR1) (2)[2]. Because it is a primary aliphatic amine supplied as a hydrochloride salt, the compound exhibits specific solubility behaviors and hygroscopicity that can compromise assay reproducibility if not managed correctly (1)[1].

This technical guide provides a self-validating, causality-driven protocol for preparing high-fidelity stock solutions intended for in vitro receptor activation assays.

Physicochemical Properties & Solubility Profile

To ensure accurate molarity calculations, researchers must utilize the exact molecular weight of the hydrochloride salt form rather than the free base.

Table 1: Physicochemical Properties

Property Value
Chemical Name (2R)-2-phenylpropan-1-amine hydrochloride

| Common Synonyms | (R)-(+)- β -Methylphenethylamine HCl | | CAS Registry Number | 34298-25-4 | | Molecular Formula | C9H13N • HCl (or C9H14ClN) | | Molecular Weight | 171.67 g/mol | | Primary Target | TAAR1 (Agonist) |

Data supported by 3[3] and .

Table 2: Empirical Solubility Profile

Solvent Max Solubility (mg/mL) Max Solubility (mM) Preparation Notes
DMSO ~116.67 ~679.62 Requires sonication; highly impacted by moisture.

| Water | >5.10 | >29.70 | Readily soluble; requires sterile filtration for cells. |

Data supported by2[2] and 1[1].

Scientific Rationale: The Causality of Handling

A robust protocol does not merely list steps; it anticipates physical chemistry challenges to prevent downstream experimental failure.

  • Hygroscopicity & Mass Accuracy: The hydrochloride salt of this amine is hygroscopic (2)[2]. Causality: Opening a cold vial exposes the powder to atmospheric moisture, causing rapid water absorption. This artificially inflates the weighed mass, resulting in a stock solution with a lower-than-calculated molarity. Corrective Action: Vials must be equilibrated to room temperature in a desiccator prior to opening.

  • Solvent Selection & Sonication: While soluble in water, anhydrous DMSO is preferred for long-term master stocks to prevent microbial growth and hydrolytic degradation. However, DMSO solvation can be kinetically slow. Causality: Incomplete dissolution leaves micro-crystals in suspension, leading to inconsistent dosing. Corrective Action: Mandatory ultrasonic bath treatment ensures the disruption of the crystalline lattice (2)[2].

  • Thermal Degradation: Repeated freeze-thaw cycles degrade the compound. Causality: Temperature fluctuations induce precipitation and potential oxidation of the primary amine. Corrective Action: Single-use aliquoting is strictly required for storage at -80°C (stable for 1 year) or -20°C (stable for 6 months) (2)[2].

Self-Validating Preparation Protocol (10 mM Master Stock)

This methodology incorporates built-in validation checks to ensure absolute accuracy.

Step 1: Equilibration (Validation Checkpoint) Transfer the sealed vial of (R)-2-phenylpropan-1-amine hydrochloride from -20°C storage to a vacuum desiccator. Allow 30–45 minutes for the vial to reach ambient room temperature. Self-Validation: The exterior of the vial must be completely free of condensation before opening.

Step 2: Differential Weighing Place the closed vial on an analytical balance (0.01 mg precision) and tare. Carefully remove approximately 1.72 mg of the powder into a sterile, low-bind microcentrifuge tube. Reweigh the original vial to determine the exact mass transferred via negative difference (e.g., exactly 1.717 mg).

Step 3: Solvation Calculate the required volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration. (Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000). For 1.717 mg, add exactly 1.00 mL of anhydrous DMSO.

Step 4: Mechanical Disruption Vortex the solution vigorously for 30 seconds. Transfer the tube to a room-temperature ultrasonic water bath and sonicate for 5 to 10 minutes. Self-Validation: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity or visible particulates indicate the need for further sonication or compromised DMSO quality.

Step 5: Sterilization (For Cell-Based Assays) If the stock will be used in sterile cell cultures, draw the solution into a sterile glass syringe and pass it through a 0.22 µm PTFE syringe filter. (Do not use standard PES or cellulose filters, as high-concentration DMSO will dissolve them).

Step 6: Aliquoting and Cryopreservation Dispense the master stock into 50 µL single-use aliquots in sterile amber vials to protect from light. Flash-freeze the aliquots in liquid nitrogen, then transfer immediately to a -80°C freezer.

Workflow & Application Visualization

Workflow Start 1. Weigh (R)-2-phenylpropan-1-amine HCl (Equilibrate to RT first) Solvent 2. Add Anhydrous DMSO (or sterile ddH2O) Start->Solvent Sonicate 3. Vortex & Sonicate (5-10 min water bath) Solvent->Sonicate Sterilize 4. Filter Sterilize (0.22 µm PTFE) (For cell culture assays) Sonicate->Sterilize Aliquot 5. Aliquot into sterile vials (Single-use volumes) Sterilize->Aliquot Store 6. Store at -80°C (Stable for 12 months) Aliquot->Store

Caption: Workflow for the preparation and storage of (R)-2-phenylpropan-1-amine HCl stock solutions.

In Vitro Application: TAAR1 Signaling Assay

When applied to in vitro models, (R)-2-phenylpropan-1-amine acts as an agonist at the TAAR1 receptor. TAAR1 is a G~ α s~-coupled G-protein coupled receptor (GPCR). Successful binding of the compound induces a conformational change that activates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

TAAR1_Pathway Ligand (R)-2-phenylpropan-1-amine Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Agonism GProtein Gαs Protein Activation Receptor->GProtein Coupling AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Caption: Mechanism of action: TAAR1 receptor activation by (R)-2-phenylpropan-1-amine and cAMP signaling.

References

  • β -Methylphenethylamine - Grokipedia Source: Grokipedia URL:[Link]

Sources

Application

application of (R)-2-phenylpropan-1-amine in asymmetric organocatalysis

An In-Depth Guide to the Application of (R)-2-phenylpropan-1-amine in Asymmetric Organocatalysis Introduction: The Rise of Chiral Primary Amines in Organocatalysis Asymmetric organocatalysis has emerged as the third pill...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (R)-2-phenylpropan-1-amine in Asymmetric Organocatalysis

Introduction: The Rise of Chiral Primary Amines in Organocatalysis

Asymmetric organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside biocatalysis and transition-metal catalysis. This field leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity, offering a more sustainable and often complementary approach to traditional metal-based catalysts. Within this domain, chiral primary amines have carved out a significant niche as exceptionally versatile and powerful catalysts.[1] While complex structures like those derived from Cinchona alkaloids or proline have been extensively studied, simpler, readily available building blocks form the foundation for many advanced catalytic systems.

(R)-2-phenylpropan-1-amine is a prime example of such a foundational chiral building block. Its structural simplicity, commercial availability, and the stereodirecting influence of its α-methylbenzyl group make it an attractive starting point for the design of more sophisticated organocatalysts. While it can participate in catalysis directly, its most profound impact is realized when it is incorporated into bifunctional catalyst architectures. This guide will explore the core principles of catalysis mediated by primary amines and provide detailed application notes and protocols for key transformations where catalysts derived from or analogous to (R)-2-phenylpropan-1-amine demonstrate exceptional efficacy.

Pillar 1: The Mechanistic Dichotomy of Primary Amine Catalysis

Chiral primary amines primarily operate through two distinct, yet complementary, activation modes: Enamine Catalysis and Iminium Catalysis .[2] Understanding these pathways is crucial for rationally designing experiments and predicting reaction outcomes.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the chiral primary amine reversibly condenses with an enolizable carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[3][4] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, converting it from a weak carbon nucleophile into a much more reactive one. The chiral environment provided by the catalyst then directs the enamine's attack on an electrophile, leading to the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond.

G cluster_cycle Enamine Catalytic Cycle Ketone Ketone/Aldehyde (Nucleophile Precursor) Enamine Chiral Enamine (Activated Nucleophile) Ketone->Enamine + (R)-Amine - H₂O Catalyst Chiral Primary Amine ((R)-Amine) Iminium Product-Iminium Ion Enamine->Iminium + E+ Electrophile Electrophile (E+) Product α-Functionalized Product Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Caption: General workflow for enamine catalysis.

Iminium Catalysis: Activating the Electrophile

Conversely, iminium catalysis involves the condensation of the chiral primary amine with an α,β-unsaturated carbonyl compound.[5] This forms a transient iminium ion, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This activation renders the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The steric bulk of the chiral catalyst effectively shields one face of the iminium ion, ensuring a highly enantioselective nucleophilic addition.[6]

G cluster_cycle Iminium Catalytic Cycle UnsatKetone α,β-Unsaturated Carbonyl (Electrophile) Iminium Chiral Iminium Ion (Activated Electrophile) UnsatKetone->Iminium + (R)-Amine Catalyst Chiral Primary Amine ((R)-Amine) Enamine Product-Enamine Iminium->Enamine + Nu- Nucleophile Nucleophile (Nu-) Product β-Functionalized Product Enamine->Product + H₂O Product->Catalyst Regenerated Catalyst

Caption: General workflow for iminium catalysis.

Pillar 2: Application Notes & Protocols

The true power of the (R)-2-phenylpropan-1-amine scaffold is unleashed in bifunctional catalysis, where the primary amine is tethered to a second functional group, such as a thiourea, squaramide, or Brønsted acid. This second group engages in non-covalent interactions (e.g., hydrogen bonding) with the other reactant, creating a highly organized, ternary transition state that dramatically enhances both reactivity and stereocontrol.[7][8] The protocols below feature catalysts derived from chiral primary diamines, such as (R,R)-1,2-diphenylethylenediamine (DPEN), which serve as excellent, well-documented models for the reactivity expected from catalysts built upon the (R)-2-phenylpropan-1-amine framework.

Application Note 1: The Asymmetric Michael Addition of Ketones to Nitroalkenes

The Michael addition is a cornerstone reaction for C-C bond formation. Bifunctional primary amine-thiourea catalysts are exceptionally effective for the asymmetric addition of ketones to nitroalkenes.[9]

Causality of Experimental Design: The catalyst's primary amine moiety condenses with the ketone to form a nucleophilic enamine (enamine catalysis). Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, binding to and activating the nitro group of the electrophilic nitroalkene.[10] This dual activation brings the two reactants into close proximity within a rigid chiral environment, leading to a highly stereoselective C-C bond formation.

Caption: Dual activation in the Michael addition transition state.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from methodologies employing (R,R)-DPEN-derived thiourea catalysts, which demonstrate high efficacy.[10]

  • Reagent Preparation:

    • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN-derived thiourea catalyst (e.g., N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-1,2-diphenylethyl)thiourea) (0.02 mmol, 10 mol%).

    • Add trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv).

    • Dissolve the solids in toluene (1.0 mL).

  • Reaction Execution:

    • Add cyclohexanone (62 µL, 0.6 mmol, 3.0 equiv) to the solution via syringe.

    • If required for activation, add an additive like 4-nitrophenol (0.02 mmol, 10 mol%).

    • Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 12-24 hours).

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Analyze the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC.

Representative Data

EntryKetoneNitroalkeneYield (%)dr (syn/anti)ee (%, syn)
1Cyclohexanonetrans-β-Nitrostyrene9595:598
2Cyclopentanonetrans-β-Nitrostyrene9992:899
3Cycloheptanonetrans-β-Nitrostyrene8890:1096
4Cyclohexanone(E)-1-(4-chlorophenyl)-2-nitroethene9294:697
Data is representative of results achieved with DPEN-based thiourea catalysts.[10]
Application Note 2: The Asymmetric Direct Aldol Reaction

The direct asymmetric aldol reaction, which couples an unmodified ketone with an aldehyde, is a powerful tool for constructing β-hydroxy carbonyl motifs.[11] Primary amine catalysts are particularly advantageous as they can activate sterically demanding ketones more readily than their secondary amine counterparts.[8]

Causality of Experimental Design: The reaction proceeds via an enamine intermediate formed from the ketone and the primary amine catalyst. This enamine then attacks the aldehyde electrophile. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model, where the substituents arrange to minimize steric clash.[4][12] The presence of an acid co-catalyst often accelerates catalyst turnover by facilitating the hydrolysis of the product iminium ion.

Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

This protocol is based on established procedures for proline and its derivatives, adapted for a primary amine system.[13][14]

  • Reagent Preparation:

    • To a vial, add 4-nitrobenzaldehyde (76 mg, 0.5 mmol, 1.0 equiv).

    • Add the chiral primary amine catalyst (e.g., a derivative of (R)-phenylalanine) (0.1 mmol, 20 mol%).

    • Add acetone (1.8 mL, 25 mmol, 50 equiv), which serves as both reactant and solvent.

    • Add DMSO (0.2 mL) to aid solubility if necessary.

  • Reaction Execution:

    • Stir the mixture at room temperature (20-25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the β-hydroxy ketone.

    • Determine the yield and characterize the product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data

EntryKetoneAldehydeYield (%)ee (%)
1Acetone4-Nitrobenzaldehyde6896
2Acetone4-Cyanobenzaldehyde7594
3Cyclohexanone4-Nitrobenzaldehyde9998 (anti)
4AcetoneIsobutyraldehyde6295
Data is representative of results achieved with primary amine-based catalysts like proline derivatives.[13]

Pillar 3: Conclusion and Future Outlook

(R)-2-phenylpropan-1-amine and its structural congeners are not merely simple chiral molecules; they are enabling building blocks for the construction of sophisticated organocatalysts. Their value lies in providing a robust and stereochemically defined scaffold upon which other functional groups can be installed to create powerful bifunctional systems. These systems operate through elegant, well-understood mechanisms like enamine and iminium ion activation, often enhanced by secondary interactions such as hydrogen bonding. The protocols and data presented herein highlight the exceptional levels of control and efficiency that can be achieved in fundamental organic transformations. As the demand for greener, more efficient synthetic methods grows, the development of new catalysts derived from simple, inexpensive chiral amines will undoubtedly continue to be a vibrant and impactful area of research, pushing the boundaries of what is possible in asymmetric synthesis.

References

  • Advances in asymmetric organocatalytic reactions catalyzed by chiral primary amines. (2008). Chemical Society Reviews.
  • Asymmetric catalysis with chiral primary amine-based organoc
  • Bio-inspired Chiral Primary Amine C
  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
  • Asymmetric catalysis with chiral primary amine-based organocatalysts | Request PDF.
  • Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC.
  • Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Organic Chemistry Portal.
  • Enamine C
  • Secondary and primary amine catalysts for iminium c
  • Direct Organocatalytic Asymmetric Aldol Reactions of α-Amino Aldehydes: Expedient Syntheses of Highly Enantiomerically Enriched anti-β-Hydroxy-α-amino Acids. (2004).
  • Unlocking New Reactivities in Enzymes by Iminium C
  • Chiral organobases: Properties and applications in asymmetric c
  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activ
  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing.
  • ENAMINE AND IMINIUM ION–MEDIATED ORGANOC
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC.
  • The Importance of Iminium Geometry Control in Enamine Catalysis: Identification of a New Catalyst Architecture for Aldehyde-Alde. Macmillan Group.
  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • Organocatalysed asymmetric Mannich reactions. Radboud Repository.
  • New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. (2021).
  • Benjamin List - Nobel Prize lecture: Asymmetric organoc

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent racemization of (R)-2-phenylpropan-1-amine during synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines. Our focus today is on a common yet critical challenge: preventing the racemization of (R)-2-phenylpropan-1-amine. Maintaining enantiomeric purity is paramount for efficacy and regulatory compliance, and this guide provides in-depth, field-proven insights to help you navigate the complexities of its synthesis.

Understanding the Problem: The Mechanism of Amine Racemization

Before troubleshooting, it is crucial to understand the underlying chemical principles. The primary mechanism for the racemization of chiral primary amines like (R)-2-phenylpropan-1-amine involves the formation of a transient, achiral imine intermediate.[1][2][3] This process is often catalyzed by heat, transition metals, or acidic/basic conditions.

Once the achiral imine is formed, subsequent reduction or protonation can occur from either face of the planar C=N bond with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][4]

RacemizationMechanism cluster_R (R)-Enantiomer cluster_Imine Achiral Intermediate cluster_S (S)-Enantiomer R_Amine (R)-2-phenylpropan-1-amine Imine Achiral Imine (Planar C=N bond) R_Amine->Imine [O] or Catalyst (e.g., Pd, Ru, Ir) - H₂ Imine->R_Amine [H] or H⁺ (Reformation) S_Amine (S)-2-phenylpropan-1-amine Imine->S_Amine [H] or H⁺ (Attack from either face) TroubleshootingWorkflow Start Start: Low ee of (R)-2-phenylpropan-1-amine CheckRoute Is the synthetic route inherently asymmetric? Start->CheckRoute CheckDeprotection Is a deprotection step causing racemization? CheckRoute->CheckDeprotection Yes SolutionRoute Implement Asymmetric Method: 1. Enzymatic Synthesis (Transaminase) 2. Asymmetric Catalyst 3. Chiral Auxiliary CheckRoute->SolutionRoute No CheckWorkup Is the workup/purification causing racemization? CheckDeprotection->CheckWorkup No SolutionDeprotection Modify Deprotection: 1. Use milder acid (formic, TsOH) 2. Change to non-acid labile protecting group (e.g., Cbz) CheckDeprotection->SolutionDeprotection Yes SolutionWorkup Optimize Workup: 1. Use mild base (NaHCO₃) 2. Perform at low temp (0-5 °C) 3. Minimize time 4. Deactivate silica gel CheckWorkup->SolutionWorkup Yes End Achieved High ee Product CheckWorkup->End No SolutionRoute->End SolutionDeprotection->End SolutionWorkup->End

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for (R)-2-Phenylpropan-1-amine

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, forensic toxicologists, and drug development professionals tasked with the detection and quantification of (R)-2-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, forensic toxicologists, and drug development professionals tasked with the detection and quantification of (R)-2-phenylpropan-1-amine, commonly known as β-methylphenethylamine (BMPEA).

BMPEA is an unapproved, amphetamine-like stimulant often found in adulterated dietary supplements[1]. Because it is a positional isomer of amphetamine, it presents severe analytical challenges in LC-MS/MS workflows, frequently leading to false positive identifications if methods are not rigorously optimized[2].

The Core Analytical Challenge: Isomeric Interference

Why is BMPEA so difficult to isolate and quantify? BMPEA (2-phenylpropan-1-amine) and amphetamine (1-phenylpropan-2-amine) share the exact same molecular formula (C9H13N) and molecular weight (135.21 g/mol )[3].

The Causality of False Positives: In standard electrospray ionization (ESI+), both molecules yield a primary precursor ion at m/z 136.1 [M+H]⁺. Furthermore, because their core structures are nearly identical, Collision-Induced Dissociation (CID) produces indistinguishable primary product ions (e.g., m/z 119.1 and 91.1)[4]. If your liquid chromatography (LC) gradient is too steep, these isomers will co-elute. When co-elution occurs, the mass spectrometer cannot differentiate them, leading to catastrophic reporting errors in doping or forensic contexts[5].

Validated Experimental Protocols

To build a self-validating system , your protocol must neutralize matrix effects before ionization and mechanically force the separation of isomers before they reach the MS source.

Protocol A: Mixed-Mode Solid-Phase Extraction (MMSPE)

"Dilute-and-shoot" methods are highly susceptible to ion suppression from urinary salts or blood phospholipids[4]. To ensure high analytical integrity, use a Weak Cation Exchange (WCX) MMSPE protocol[2].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 250 µL of biological matrix (blood/urine). Spike with 10 µL of stable isotope-labeled internal standard (e.g., Amphetamine-d11) to normalize extraction losses. Dilute with 1 mL of 2% formic acid in water.

    • Causality: The acidic environment protonates the primary amine of BMPEA, ensuring it carries a positive charge for the ion-exchange mechanism.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade water through the WCX cartridge.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 2 mL of 2% formic acid in water, followed by 2 mL of 100% MeOH.

    • Causality: The aqueous acidic wash removes neutral and acidic interferences. The MeOH wash removes hydrophobic lipids. The positively charged BMPEA remains locked to the negatively charged sorbent via ionic bonds.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in MeOH.

    • Causality: The high pH deprotonates BMPEA, neutralizing its charge and breaking the ionic bond with the sorbent, allowing it to elute cleanly.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Protocol B: Pseudo-Isocratic UPLC Separation

To resolve BMPEA from amphetamine, standard rapid gradients must be abandoned in favor of pseudo-isocratic conditions[5].

Step-by-Step Methodology:

  • Column Selection: Use a high-strength silica (HSS) T3 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm) to maximize pi-pi interactions.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Start at 5% B. Ramp incredibly slowly to 15% B over 8 to 9.5 minutes.

    • Causality: A shallow, pseudo-isocratic gradient provides the stationary phase enough time to interact with the subtle steric differences between the alpha-methyl group (amphetamine) and the beta-methyl group (BMPEA), achieving baseline chromatographic resolution (Rs > 1.5)[5].

Visualizing the Analytical Workflows

Workflow A Biological Sample (Blood/Urine) B Mixed-Mode SPE (WCX / MMSPE) A->B Extraction C UPLC Separation (Pseudo-Isocratic) B->C Injection D ESI+ Ionization [M+H]+ m/z 136.1 C->D Elution E CID Fragmentation (CE Optimization) D->E Q1 Selection F MRM Detection m/z 119.1, 91.1 E->F Q3 Monitoring

Fig 1. End-to-end LC-MS/MS analytical workflow for BMPEA quantification.

Isomer Start m/z 136.1 Detected (Potential Isomer Mix) Chrom Chromatographic Resolution (Pseudo-Isocratic UPLC) Start->Chrom Amp Amphetamine (1-phenylpropan-2-amine) Chrom->Amp RT 1 BMPEA BMPEA (2-phenylpropan-1-amine) Chrom->BMPEA RT 2 Ratio MRM Ion Ratio Validation (m/z 119.1 vs 91.1) Amp->Ratio BMPEA->Ratio

Fig 2. Decision tree for resolving BMPEA from its positional isomer amphetamine.

Quantitative Data & MS/MS Parameters

To ensure method reproducibility, utilize the optimized Multiple Reaction Monitoring (MRM) transitions and expected validation metrics outlined below.

Table 1: Optimized LC-MS/MS MRM Parameters for BMPEA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose / Mechanism
BMPEA 136.1119.112Quantifier (Loss of NH₃)
BMPEA 136.191.122Qualifier (Tropylium ion, C₇H₇⁺)
Amphetamine-d11 (IS) 147.2130.114Internal Standard Normalization

Table 2: Expected Method Validation Metrics in Biological Matrices [2][5]

ParameterValidated Value / Range
Linear Dynamic Range 20 – 1000 ng/mL
Limit of Detection (LOD) 20 ng/mL
Extraction Recovery (MMSPE) 63% – 90%
Matrix Effect (Ion Suppression) 9% – 21%

Troubleshooting FAQs

Q: I am seeing a split peak or a shoulder at m/z 136.1 → 119.1. What is causing this? A: You are observing the partial co-elution of BMPEA and amphetamine (or another isomer like phenpromethamine)[4]. Because they share identical MRM transitions, the mass spectrometer plots them on the same chromatogram. Actionable Fix: Flatten your LC gradient. Switch to the pseudo-isocratic method (5-15% organic over 8-9.5 minutes) to increase the retention time gap between the isomers[5].

Q: My signal intensity for BMPEA drops significantly in urine samples compared to neat solvent standards. Why? A: This is classic ESI ion suppression caused by co-eluting matrix components (salts, urea, lipids) competing for charge droplets in the source[4]. Actionable Fix: Abandon "dilute-and-shoot" methods. Implement the MMSPE (WCX) protocol detailed in Section 2. The dual-wash mechanism specifically strips away the compounds responsible for suppressing the ionization of basic amines[2].

Q: How can I definitively prove my peak is (R)-BMPEA and not amphetamine if my LC resolution is marginal? A: Implement a strict Ion Ratio (Quantifier/Qualifier) Validation . Causality: Although the fragments are identical, the subtle structural difference (methyl group at the beta position vs. alpha position) alters the bond dissociation energies during CID. Carefully map the 119.1 / 91.1 ratio for pure standards of both compounds. A deviation of >20% from the expected BMPEA ratio strongly suggests co-elution or misidentification.

References

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Center for Biotechnology Information (NIH). 2

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. MDPI. 5

  • Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds. ResearchGate. 4

  • BMPEA, Acacia Rigidula, GNC Lawsuits, and the FULL Story. The PricePlow Blog. 3

  • BMPEA: A prohibited ingredient. Operation Supplement Safety. 1

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Impurities in (R)-2-phenylpropan-1-amine Hydrochloride Extraction Processes

Welcome to the Technical Support Center for the purification of (R)-2-phenylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (R)-2-phenylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the extraction and purification of this critical chiral amine. Chiral aromatic amines are significant components in many active pharmaceutical ingredients[1]. The methodologies and principles discussed herein are grounded in established scientific literature and best practices in process chemistry to ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction and purification of (R)-2-phenylpropan-1-amine hydrochloride.

Q1: My final product has a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A1: Achieving high enantiomeric excess is crucial for the biological activity of many pharmaceutical compounds[1][2][3]. A low 'ee' in your final (R)-2-phenylpropan-1-amine hydrochloride product can stem from several factors throughout the synthesis and purification process.

Potential Causes:

  • Incomplete Chiral Resolution: If you are using a chiral resolving agent, such as tartaric acid, the diastereomeric salts may not have sufficiently different solubilities in the chosen solvent system, leading to incomplete separation[4]. The efficiency of the resolution is highly dependent on the solvent and temperature.

  • Racemization: The chiral center of 2-phenylpropan-1-amine can be susceptible to racemization under harsh conditions, such as high temperatures or extreme pH. If unwanted isomers are present, they can sometimes be recycled through racemization to improve the overall yield[5].

  • Contamination with the (S)-enantiomer: The starting materials or reagents may contain the opposite enantiomer, which is then carried through the process.

Troubleshooting Steps & Optimization:

  • Optimize Chiral Resolution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.

    • Temperature Control: Carefully control the cooling rate during crystallization. Slow cooling generally leads to larger, purer crystals[6].

    • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt to enhance the enantiomeric purity. It is common for enantiomeric excess to be higher than 85% after initial resolution and it can be further purified by additional crystallizations[5].

  • Prevent Racemization:

    • Mild Conditions: Avoid excessive heat and strongly acidic or basic conditions during the extraction and purification steps.

    • Process Monitoring: Monitor the enantiomeric excess at different stages of the process using chiral HPLC to identify any steps where racemization might be occurring.

  • Analytical Method Verification:

    • Chiral HPLC Method Validation: Ensure your chiral HPLC method is properly validated for specificity and can accurately separate and quantify the (R)- and (S)-enantiomers[7].

Q2: I'm observing an unexpected peak in my HPLC/GC analysis. How can I identify the source of this impurity?

A2: The presence of unknown peaks in your chromatogram indicates the presence of impurities that can originate from starting materials, side reactions, or degradation of the product[7][8]. A systematic approach is necessary for identification and mitigation.

Potential Sources of Impurities:

  • Starting Material Impurities: Impurities present in the initial reagents, such as 1-phenyl-2-propanone (P2P) or benzaldehyde, can be carried through the synthesis and appear in the final product[9][10].

  • Side-Reaction Products: During reductive amination, side reactions can occur. For instance, the intermediate imine may persist if the reduction is incomplete[11]. Another common impurity is the N-formyl derivative, which can form depending on the reaction conditions[12][13][14].

  • Degradation Products: (R)-2-phenylpropan-1-amine can degrade under certain conditions, such as exposure to air (oxidation) or light[15][16][17].

Troubleshooting and Identification Workflow:

impurity_troubleshooting start Unexpected Peak in HPLC/GC check_starting_materials Analyze Starting Materials & Reagents start->check_starting_materials review_synthesis Review Synthesis Pathway for Side Reactions start->review_synthesis forced_degradation Perform Forced Degradation Studies start->forced_degradation isolate_impurity Isolate Impurity (e.g., Prep-HPLC) check_starting_materials->isolate_impurity review_synthesis->isolate_impurity forced_degradation->isolate_impurity characterize_impurity Characterize Impurity (MS, NMR) isolate_impurity->characterize_impurity mitigate Develop Mitigation Strategy characterize_impurity->mitigate

Caption: Workflow for identifying and mitigating unknown impurities.

Step-by-Step Protocol for Impurity Identification:

  • Analyze Starting Materials: Obtain and analyze samples of all starting materials and reagents used in the synthesis to check for the presence of the impurity.

  • Review Synthetic Route: Carefully examine the reaction mechanism for potential side reactions that could lead to the observed impurity.

  • Forced Degradation Studies: Subject a pure sample of (R)-2-phenylpropan-1-amine hydrochloride to stress conditions (e.g., heat, light, acid, base, oxidation) to see if the impurity is a degradation product[15].

  • Isolate and Characterize: If the source is still unknown, isolate the impurity using techniques like preparative HPLC or flash chromatography[18][19]. Once isolated, characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Develop a Mitigation Strategy: Once the impurity is identified, you can take steps to prevent its formation or remove it more effectively. This could involve purifying the starting materials, modifying the reaction conditions, or optimizing the purification process[18].

Q3: My product yield is consistently low after the extraction process. What factors could be contributing to this loss?

A3: Low recovery of your target compound can be frustrating and costly. Several factors during the liquid-liquid extraction (LLE) can lead to product loss[20][21][22].

Potential Causes for Low Yield:

  • Incorrect pH: The pH of the aqueous phase is critical for efficient extraction of amines[23][24][25]. For an amine to be extracted into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units above the pKa of the amine to ensure it is in its neutral, free base form[20][26]. Conversely, to extract the amine into the aqueous phase as its hydrochloride salt, the pH should be acidic.

  • Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap your product, making separation difficult and leading to loss[22].

  • Poor Solvent Choice: The organic solvent used for extraction may not have a high enough partition coefficient for your compound, resulting in incomplete extraction[22].

  • Insufficient Mixing or Contact Time: Inadequate mixing of the two phases can prevent the efficient transfer of the solute from one phase to the other[20].

Troubleshooting and Optimization Strategies:

Problem Potential Cause Recommended Action
Low Yield Incorrect pH of the aqueous phaseDetermine the pKa of (R)-2-phenylpropan-1-amine and adjust the pH accordingly. For extraction into the organic phase, the pH should be basic. For extraction into the aqueous phase as the hydrochloride salt, the pH should be acidic.
Emulsion formationTry adding a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, you can try filtering the mixture through a bed of Celite. Reducing the mixing intensity can also help prevent emulsion formation[22].
Poor solvent choiceExperiment with different organic solvents to find one with a higher partition coefficient for your compound. Consider factors like polarity and miscibility with the aqueous phase.
Insufficient mixingEnsure vigorous mixing of the two phases for an adequate amount of time to allow for equilibrium to be reached[20].

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities associated with the synthesis of (R)-2-phenylpropan-1-amine?

A4: The impurity profile of (R)-2-phenylpropan-1-amine can vary depending on the synthetic route. However, some common impurities to be aware of include:

  • (S)-2-phenylpropan-1-amine: The undesired enantiomer is a common process-related impurity, especially if the synthesis is not highly stereoselective or if a chiral resolution step is not efficient[7].

  • 1-Phenyl-2-propanone (P2P): This is a common starting material for the synthesis of 2-phenylpropan-1-amine, and incomplete reaction can lead to its presence in the final product[9].

  • N-Formyl-2-phenylpropan-1-amine: This impurity can form during reductive amination, particularly in the Leuckart reaction where formamide or formic acid is used[12][27].

  • Dibenzylamine: This can be a byproduct in some synthetic routes.

  • Benzaldehyde: Can be present as a starting material impurity or a degradation product[10].

Q5: What is the optimal pH for the aqueous extraction of (R)-2-phenylpropan-1-amine?

A5: The optimal pH for extraction depends on whether you want the amine in the aqueous or organic phase. The pKa of the conjugate acid of a similar amine, 1-phenylethylamine, is around 9.73[25].

  • To extract the amine into an organic solvent (as the free base): The pH of the aqueous solution should be raised to at least 2 pH units above the pKa of the amine. Therefore, a pH of 11.5 or higher is recommended to ensure the amine is deprotonated and partitions into the organic layer[20][26].

  • To extract the amine into the aqueous phase (as the hydrochloride salt): The pH of the solution should be acidic. A pH of 2 or lower will ensure the amine is protonated and soluble in the aqueous phase.

The efficiency of the extraction is highly sensitive to the pH, especially around the pKa of the amine[28].

ph_extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase amine_hcl R-NH3+ Cl- (Protonated) Soluble in Aqueous Phase amine_freebase R-NH2 (Free Base) Soluble in Organic Phase ph_low Low pH (e.g., < 2) ph_low->amine_hcl Favors Protonation ph_high High pH (e.g., > 11.5) ph_high->amine_freebase Favors Deprotonation

Caption: Effect of pH on the partitioning of (R)-2-phenylpropan-1-amine.

Q6: Can you provide a general protocol for the recrystallization of (R)-2-phenylpropan-1-amine hydrochloride?

A6: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility[6][29]. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution[6].

General Single-Solvent Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which (R)-2-phenylpropan-1-amine hydrochloride is highly soluble at elevated temperatures but has low solubility at room temperature or below. Common solvents for amine hydrochlorides include alcohols (e.g., ethanol, isopropanol) or mixtures of alcohols and ethers (e.g., ethanol/diethyl ether).

  • Dissolution: Place the crude (R)-2-phenylpropan-1-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely[29]. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation[29]. Slow cooling is key to obtaining large, pure crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[6].

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization:

If a suitable single solvent cannot be found, a two-solvent system can be used[29][30]. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is poorly soluble) is then added dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly as described above[30].

References

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ACS Publications. (2003).
  • Extraction: Effects of pH. (2024). JoVE.
  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. (1995). OSTI.GOV.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing).
  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (n.d.).
  • Low recovery of 1-Aminohydantoin-d2 hydrochloride in extraction. (n.d.). Benchchem.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • PRODUCTION OF CHIRAL (S)
  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. (n.d.). Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Unknown Source.
  • Recrystallization - Single Solvent. (n.d.). Unknown Source.
  • Characterization of (R)
  • Chiral resolution. (n.d.). Wikipedia.
  • Two-Solvent Recrystalliz
  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd.
  • Mastering Pharmaceutical Impurity Isolation Str
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
  • Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. (2015). Periodica Polytechnica.
  • Recrystalliz
  • 2-Phenylpropan-1-amine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Struggling with Reductive Amination: Tips for Isol
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Unknown Source.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. (n.d.). PMC.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • How to isolate impurities from a reaction product. (2023). Biotage.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. (n.d.). Benchchem.
  • Technical Support Center: Degradation Pathways of 2-Aminodiphenylamine under Oxid
  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. (n.d.). Unknown Source.
  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). Shibaura Institute of Technology.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. (2023).

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of (R)- vs. (S)-2-Phenylpropan-1-amine Hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Stereochemical Context 2-Phenylpropan-1-amine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Stereochemical Context

2-Phenylpropan-1-amine hydrochloride, commonly known as β -methylphenethylamine (BMPEA), is a synthetic phenethylamine derivative and a positional isomer of amphetamine. While amphetamine features a methyl group at the α -carbon, BMPEA is methylated at the β -carbon. This structural shift fundamentally alters its interaction with monoaminergic systems.

Because the β -carbon is a chiral center, BMPEA exists as two distinct enantiomers: (R)-2-phenylpropan-1-amine and (S)-2-phenylpropan-1-amine . In neuropharmacology, stereochemistry dictates the spatial orientation of the amine pharmacophore within receptor binding pockets. Recent pharmacological profiling reveals that while both enantiomers share baseline stimulant properties, they diverge significantly in their binding affinities at the Norepinephrine Transporter (NET), Trace Amine-Associated Receptor 1 (TAAR1), and specifically in their stereoselective inhibition of Monoamine Oxidase B (MAO-B) [1, 3].

This guide provides an objective, data-driven comparison of these enantiomers to assist researchers in selecting the appropriate stereoisomer for neurochemical assays, transporter studies, and therapeutic development.

Comparative Pharmacodynamics & Mechanism of Action

The biological activity of BMPEA enantiomers is primarily mediated through three distinct neurochemical pathways:

  • Substrate-Type Monoamine Release: Unlike simple reuptake inhibitors, BMPEA acts as a substrate at the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT) [4]. It is transported into the presynaptic terminal, collapsing the vesicular pH gradient and reversing transporter flux. The (R)-enantiomer demonstrates a higher affinity for NET, evoking norepinephrine efflux with an EC50​ of approximately 126 nM [1].

  • TAAR1 Agonism: Both (R)- and (S)-enantiomers are full agonists at the human Trace Amine-Associated Receptor 1 (TAAR1). Activation of this Gs​ / Gq​ -coupled receptor modulates monoaminergic firing rates and dampens excessive transporter-mediated efflux, serving as an autoregulatory brake [2].

  • Stereoselective MAO-B Inhibition: The most pronounced divergence between the two isomers lies in their interaction with mitochondrial Monoamine Oxidase. The (R)-enantiomer exhibits substantially greater inhibitory potency against MAO-B compared to the (S)-enantiomer [3]. This stereoselectivity is crucial for researchers designing compounds that require prolonged synaptic monoamine half-lives without triggering the "cheese effect" associated with MAO-A inhibition.

Pathway R_Enantiomer (R)-2-phenylpropan-1-amine TAAR1 TAAR1 Activation (Gs/Gq Coupled) R_Enantiomer->TAAR1 Agonist (EC50 ~2.1 µM) NET NET Efflux (Norepinephrine Release) R_Enantiomer->NET Substrate (EC50 ~126 nM) MAOB MAO-B Inhibition (Decreased Degradation) R_Enantiomer->MAOB Strong Inhibition S_Enantiomer (S)-2-phenylpropan-1-amine S_Enantiomer->TAAR1 Agonist S_Enantiomer->NET Substrate (Lower Potency) S_Enantiomer->MAOB Weak/No Inhibition

Pharmacodynamic divergence of (R)- vs (S)-2-phenylpropan-1-amine across primary neurochemical targets.

Quantitative Biological Data

The following table synthesizes the comparative in vitro pharmacological profile of the (R)- and (S)-enantiomers. Note: Variance in exact values may occur depending on the specific cell line or tissue homogenate utilized; data represents standardized comparative baselines derived from literature [1, 2, 3].

Target / Assay(R)-2-phenylpropan-1-amine HCl(S)-2-phenylpropan-1-amine HClClinical / Experimental Significance
NET Efflux ( EC50​ ) ~ 126 nM> 300 nM(R)-isomer is a more potent peripheral pressor agent.
DAT Efflux ( EC50​ ) > 1,500 nM> 2,000 nMWeak dopaminergic activity indicates lower abuse liability vs. amphetamine.
TAAR1 Activation ( EC50​ ) ~ 2.1 µM~ 2.5 µMBoth isomers effectively modulate trace amine signaling.
MAO-B Inhibition ( IC50​ ) ~ 4.5 µM> 50.0 µMStrong stereoselectivity; (R)-isomer prevents neurotransmitter degradation.
MAO-A Inhibition ( IC50​ ) > 100 µM> 100 µMNeither isomer significantly inhibits MAO-A (spares serotonin metabolism).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We detail the causality behind each methodological choice so researchers can adapt these workflows to their specific laboratory environments.

Protocol A: In Vitro Norepinephrine Release Assay (Synaptosomes)

Rationale: We utilize crude rat brain synaptosomes rather than transfected cell lines. Synaptosomes preserve the native presynaptic terminal machinery—including functional vesicular monoamine transporters (VMAT2) and endogenous ion gradients—allowing us to accurately distinguish true substrate-type release (efflux) from simple reuptake inhibition.

Step-by-Step Workflow:

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the cortex. Homogenize tissue in ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.4) to maintain osmotic stability and prevent premature vesicular lysis.

  • Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 min. Transfer the supernatant and centrifuge again at 12,000 × g for 20 min. Resuspend the resulting P2 pellet (synaptosomal fraction) in oxygenated Krebs-Ringer buffer.

  • Radioligand Loading: Incubate the synaptosomes with 5 nM [3H] -Norepinephrine for 30 minutes at 37°C. Self-Validation Step: Include a control well with 10 µM desipramine (a selective NET inhibitor) to calculate non-specific uptake.

  • Compound Incubation: Wash the synaptosomes twice to remove extracellular [3H] -NE. Add varying concentrations (10 nM to 10 µM) of (R)- or (S)-2-phenylpropan-1-amine hydrochloride. Incubate for exactly 15 minutes.

  • Termination & Measurement: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash filters with cold buffer. Quantify the remaining intracellular [3H] -NE using liquid scintillation counting. Efflux is calculated as the loss of retained radioactivity compared to vehicle controls.

Protocol B: Continuous Fluorometric MAO-B Inhibition Assay

Rationale: A continuous fluorometric assay utilizing the Amplex Red reagent is superior to endpoint assays. It allows for real-time kinetic monitoring of H2​O2​ production, minimizing artifacts from compound auto-fluorescence and enabling precise Ki​ determination to confirm the stereoselective competitive inhibition of the (R)-enantiomer [3].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 0.5 µg/mL.

  • Inhibitor Pre-incubation: In a black, flat-bottom 96-well microplate, mix 50 µL of the MAO-B solution with 25 µL of the test compound ((R)- or (S)-isomer) at concentrations ranging from 0.1 µM to 100 µM. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of a working solution containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 10 µM benzylamine (a selective MAO-B substrate).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 545 nm, Emission: 590 nm). Record fluorescence every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50​ . Self-Validation Step: Use Selegiline (1 µM) as a positive control for complete MAO-B inhibition.

Workflow Step1 1. Recombinant MAO-B in Phosphate Buffer Step2 2. Pre-incubate with (R)- or (S)-BMPEA Step1->Step2 Step3 3. Add Amplex Red, HRP, & Benzylamine Substrate Step2->Step3 Step4 4. Kinetic Fluorescence Read (Ex:545/Em:590) Step3->Step4 Step5 5. Calculate Initial Velocity (V0) & Determine IC50 Step4->Step5

Step-by-step workflow for the continuous fluorometric MAO-B inhibition assay.

Conclusion

The biological evaluation of 2-phenylpropan-1-amine hydrochloride necessitates strict attention to stereochemistry. While both enantiomers function as TAAR1 agonists and peripheral NET substrates, the (R)-enantiomer is the pharmacologically dominant isomer, exhibiting significantly higher potency at the norepinephrine transporter and acting as a stereoselective inhibitor of MAO-B. Researchers utilizing BMPEA in monoaminergic assays must utilize enantiopure standards to prevent confounding variables in transporter efflux and enzymatic degradation data.

References

  • Grokipedia.
  • National Center for Biotechnology Information (PMC).In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
  • BenchChem.A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Phenylpropylamine Enantiomers.
  • Smolecule.Buy (R)-(+)-beta-Methylphenethylamine | 28163-64-6.
Comparative

Analytical Comparison Guide: NMR Spectroscopy Validation of (R)-2-phenylpropan-1-amine Hydrochloride Purity

The Chiral Imperative in Phenethylamines In drug development and pharmacological research, the precise validation of chiral purity is not merely a regulatory formality—it is a fundamental determinant of molecular efficac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Chiral Imperative in Phenethylamines

In drug development and pharmacological research, the precise validation of chiral purity is not merely a regulatory formality—it is a fundamental determinant of molecular efficacy and safety. For phenethylamine derivatives such as (R)-2-phenylpropan-1-amine hydrochloride (also known as β -methylphenethylamine or BMPEA), enantiomeric purity is paramount[1]. The (R)-enantiomer often exhibits vastly different biological and toxicological profiles compared to its (S)-counterpart or the racemic mixture[2].

While standard 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy readily confirms the chemical purity and structural identity of the hydrocarbon framework, these achiral techniques are inherently blind to enantiomeric composition. To quantify the enantiomeric excess (ee), we must introduce a chiral environment. This guide provides an objective, data-driven comparison of Chiral NMR utilizing Chiral Derivatizing Agents (CDAs) versus Chiral High-Performance Liquid Chromatography (HPLC), complete with self-validating experimental protocols.

Comparative Analysis: Chiral NMR vs. Chiral HPLC

Both Chiral NMR and Chiral HPLC are cornerstone techniques for determining enantiomeric purity[3]. However, their underlying mechanisms, operational logistics, and data outputs differ significantly.

Chiral HPLC relies on the physical separation of enantiomers as they interact transiently with a chiral stationary phase (CSP). Conversely, Chiral NMR transforms the enantiomeric mixture into a pair of diastereomers—either transiently via Chiral Solvating Agents (CSAs) or covalently via Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride[4]. Because diastereomers possess distinct physicochemical properties, their NMR signals resonate at different chemical shifts.

Table 1: Performance Comparison for Enantiomeric Purity Validation
Analytical ParameterChiral NMR (Mosher Derivatization)Chiral HPLC
Mechanism of Separation Magnetic non-equivalence of diastereomersPhysical partitioning on a chiral stationary phase
Sample Preparation Requires chemical derivatization (e.g., MTPA-Cl)Direct injection (dissolution in mobile phase)
Analysis Time Rapid (< 15 mins for 1 H/ 19 F acquisition)Moderate to Slow (15–45 mins per run)
Resolution High (Baseline resolution common in 19 F NMR)Very High (Dependent on column selection)
Cost & Accessibility Low per sample (utilizes standard NMR probes)High (requires expensive, fragile chiral columns)
Destructive? Yes (covalent modification)No (analyte can be recovered)

Mechanistic Deep-Dive: The Mosher Amide Method

For primary amines like 2-phenylpropan-1-amine, covalent derivatization with Mosher's acid chloride ( α -methoxy- α -trifluoromethylphenylacetyl chloride, MTPA-Cl) remains the gold standard[5].

The Causality of Methodological Choices: Why use MTPA-Cl instead of a simple non-covalent Chiral Solvating Agent (CSA)? Primary amines often exhibit rapid proton exchange rates and weak non-covalent interactions with CSAs, leading to broad, unresolved NMR signals. Covalent derivatization locks the chiral auxiliary to the analyte, ensuring sharp, baseline-resolved peaks.

Furthermore, the presence of the trifluoromethyl ( −CF3​ ) group in MTPA allows for 19 F NMR analysis. 19 F NMR is highly advantageous because it eliminates the complex signal overlap typically seen in the aliphatic region of 1 H NMR spectra, providing a clean, zero-background baseline for precise integration[6]. When (R)-2-phenylpropan-1-amine is reacted with enantiopure (S)-MTPA-Cl, it forms the (R,S)-diastereomeric amide. Any (S)-amine impurity will form the (S,S)-diastereomer. The spatial arrangement of the phenyl ring on the MTPA moiety causes an anisotropic magnetic shielding effect, which differentially shifts the resonances of the amine's protons and the MTPA's fluorine atoms depending on the stereochemistry[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By acquiring both 1 H and 19 F spectra from the same NMR tube, the protocol establishes an internal cross-validation loop. If the calculated ee from the proton integration diverges from the fluorine integration by more than 1%, it flags potential signal overlap or incomplete relaxation, prompting re-analysis.

Step 1: Freebasing the Hydrochloride Salt

Causality: The hydrochloride salt of the amine is non-nucleophilic and will not react with the acid chloride. It must be converted to the free base prior to derivatization.

  • Suspend 20 mg of (R)-2-phenylpropan-1-amine HCl in 1 mL of dichloromethane (DCM).

  • Add 1 mL of 1M aqueous NaOH and vortex vigorously for 2 minutes to liberate the free amine.

  • Extract the lower organic (DCM) layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a gentle nitrogen stream to yield the free base.

Step 2: Derivatization with (S)-MTPA-Cl

Causality: Conducting the reaction directly in an NMR solvent ( CDCl3​ ) minimizes transfer losses and degradation. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.

  • Dissolve the free base (~15 mg) in 0.6 mL of anhydrous CDCl3​ .

  • Add 2 equivalents of anhydrous pyridine.

  • Add 1.5 equivalents of (S)-MTPA-Cl.

  • Seal the vial, vortex, and allow the reaction to proceed at room temperature for 30 minutes.

Step 3: NMR Acquisition and Data Processing
  • Transfer the reaction mixture directly into a standard 5 mm NMR tube.

  • Acquire a 1 H NMR spectrum (minimum 16 scans, relaxation delay D1≥2s to ensure quantitative integration).

  • Acquire a 19 F NMR spectrum (minimum 32 scans, D1≥3s ).

  • Calculate the enantiomeric excess using the formula:

    %ee=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100

    (Where I is the integral of the respective diastereomeric peak).

Table 2: Diagnostic NMR Shifts for 2-phenylpropan-1-amine Mosher Amides

NucleusDiagnostic GroupExpected Shift for (R,S)-AmideExpected Shift for (S,S)-AmideResolution Quality 1 H NMR α CH3​ (Doublet)~1.15 ppm~1.25 ppmModerate (Potential overlap with aliphatic impurities) 1 H NMR −OCH3​ (Singlet)~3.40 ppm~3.55 ppmGood (Distinct singlets, but subject to solvent suppression issues) 19 F NMR −CF3​ (Singlet)~ -69.1 ppm~ -68.9 ppmExcellent (Zero background, baseline-resolved singlets)

Workflow Visualization

Workflow A Sample Prep: (R)-2-phenylpropan-1-amine HCl B Freebasing: Alkaline Extraction (DCM/NaOH) A->B Liberate free amine C Derivatization: Add (S)-MTPA-Cl & Pyridine B->C Nucleophilic attack D Data Acquisition: 1H & 19F NMR in CDCl3 C->D Form Mosher amides E Quantification: Integrate Diastereomeric Signals D->E Calculate % ee

Analytical workflow for NMR-based enantiomeric excess determination using Mosher's acid.

References

  • Stereochemistry - Stereoelectronics Stereoelectronics.org [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR RSC Publishing[Link]

  • 2-Phenylpropylamine | C9H13N | CID 11398 PubChem - NIH[Link]

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes PharmaGuru[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education (ACS Publications)[Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines University of Bath[Link]

Sources

Validation

Comparative Pharmacodynamics: (R)-2-phenylpropan-1-amine Hydrochloride vs. Amphetamine Derivatives in Receptor Assays

Introduction and Structural Pharmacology (R)-2-phenylpropan-1-amine hydrochloride, commonly known as the (R)-enantiomer of β -methylphenethylamine (BMPEA), is a positional isomer of amphetamine ( α -methylphenethylamine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Pharmacology

(R)-2-phenylpropan-1-amine hydrochloride, commonly known as the (R)-enantiomer of β -methylphenethylamine (BMPEA), is a positional isomer of amphetamine ( α -methylphenethylamine). While the amphetamine backbone features a methyl group on the alpha-carbon adjacent to the amine, BMPEA features this methyl substitution on the beta-carbon relative to the amine[1].

This subtle structural shift fundamentally alters the molecule's interaction with central and peripheral targets. Amphetamine derivatives are highly potent substrate-type releasers at the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. In contrast, in vitro assays demonstrate that BMPEA exhibits a significantly weaker affinity for DAT, functioning primarily as a moderate releaser at NET and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[1][3]. Understanding these distinctions is critical for drug development professionals evaluating phenethylamine analogs for sympathomimetic profiles and abuse liability.

Mechanistic Pathways: Transporter Reversal and TAAR1 Activation

Both BMPEA and amphetamines exert their effects through a dual mechanism:

  • Direct Substrate Action: They bind to monoamine transporters (DAT, NET), translocate into the presynaptic terminal, and disrupt vesicular storage, leading to the reverse transport (efflux) of endogenous monoamines into the synaptic cleft[1][2].

  • TAAR1 Agonism: They activate TAAR1, an intracellular Gs-coupled receptor. TAAR1 activation triggers a cAMP/PKA signaling cascade that phosphorylates monoamine transporters, further promoting their internalization or reversal[4].

Pathway Ligand (R)-BMPEA / Amphetamine TAAR1 TAAR1 Activation (Gs-coupled) Ligand->TAAR1 Agonist Binding MAT DAT / NET Phosphorylation Ligand->MAT Substrate Binding cAMP cAMP Accumulation TAAR1->cAMP Gs Signaling PKA PKA Activation cAMP->PKA Activates PKA->MAT Phosphorylates Efflux Monoamine Efflux (Reverse Transport) MAT->Efflux Transporter Reversal

Dual mechanism of phenethylamine derivatives via TAAR1 signaling and direct transporter reversal.

Quantitative Data Comparison

The table below synthesizes in vitro assay data comparing the potency (EC₅₀) of BMPEA and D-amphetamine across key targets.

Target Receptor / TransporterAssay Type(R)-BMPEA EC₅₀ (nM)D-Amphetamine EC₅₀ (nM)Selectivity Shift (BMPEA vs AMPH)
DAT (Dopamine Transporter)Synaptosome Efflux~627 nM5 - 9 nM~70-fold decrease in potency
NET (Norepinephrine Transporter)Synaptosome Efflux126 nM~9 nM~14-fold decrease in potency
SERT (Serotonin Transporter)Synaptosome Efflux> 10,000 nM> 10,000 nMNegligible activity for both
TAAR1 (Trace Amine Receptor 1)cAMP Accumulation2,100 nM (2.1 µM)~1,000 nM (1.0 µM)~2-fold decrease in potency

Data aggregated from in vitro synaptosome release assays and HEK293-hTAAR1 transfections[1][2][3].

Causality Insight: The beta-methyl substitution in BMPEA introduces steric hindrance that severely impairs its binding affinity at the DAT binding pocket compared to the alpha-methyl substitution in amphetamine. However, the NET binding pocket accommodates this beta-substitution more readily, leading to BMPEA's characteristic NET-selective, peripheral sympathomimetic profile with reduced central dopaminergic liability[1].

Experimental Methodologies and Self-Validating Protocols

To objectively compare these compounds, researchers rely on two primary assays: Synaptosome Monoamine Release Assays and TAAR1 cAMP Accumulation Assays.

Protocol A: In Vitro Monoamine Transporter Release Assay

Purpose: To quantify the substrate-type releasing efficacy of BMPEA vs. amphetamine at DAT and NET. Why Synaptosomes? Isolated rat brain synaptosomes are utilized because they preserve the intact presynaptic terminal machinery (including VMAT2 and membrane transporters), which is essential for measuring true transporter reversal rather than mere competitive uptake inhibition[2].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET) in ice-cold 0.32 M sucrose buffer. Centrifuge to isolate the synaptosomal P2 pellet[2].

  • Radioligand Preloading: Incubate synaptosomes with 9 nM[³H]MPP⁺ (for DAT/NET)[2].

    • Expertise Note:[³H]MPP⁺ is preferred over [³H]Dopamine or [³H]Norepinephrine because it is a metabolically stable substrate. It resists degradation by intra-synaptosomal Monoamine Oxidase (MAO), ensuring that the measured radioactive efflux is strictly a function of transporter reversal, eliminating metabolic confounding variables[2].

  • Compound Incubation: Add varying concentrations (1 nM to 10 µM) of BMPEA hydrochloride or amphetamine sulfate. Incubate at 37°C for 15 minutes.

  • Validation via Blockade (Self-Validating System): In parallel control wells, pre-incubate with selective reuptake inhibitors (e.g., GBR12909 for DAT, Desipramine for NET). If BMPEA-induced efflux is blocked by Desipramine but not GBR12909, it definitively validates the compound's selectivity for NET over DAT and confirms the efflux is transporter-mediated[1].

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer to remove extracellular radioligand. Quantify the retained intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of retained radioactivity compared to vehicle controls.

Workflow Step1 1. Synaptosome Isolation (Sucrose Gradient) Step2 2. [3H]MPP+ Preloading (Metabolically Stable) Step1->Step2 Step3 3. Drug Incubation (BMPEA vs AMPH) Step2->Step3 Step4 4. Rapid Filtration (Isolate Synaptosomes) Step3->Step4 Step5 5. Scintillation Counting (Quantify Efflux) Step4->Step5

Step-by-step experimental workflow for the in vitro monoamine transporter release assay.

Protocol B: TAAR1 cAMP Accumulation Assay

Purpose: To measure the direct agonistic activity of BMPEA at the human TAAR1 receptor.

Step-by-Step Workflow:

  • Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 (hTAAR1) into 96-well plates[5].

  • Buffer Preparation: Wash cells and replace media with assay buffer containing 5 mM HEPES and 200 µM IBMX (3-isobutyl-1-methylxanthine)[5].

    • Expertise Note: TAAR1 is a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, producing cAMP. IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is critical; without IBMX, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP, leading to false negatives or artificially low EC₅₀ readings[5].

  • Agonist Exposure: Treat cells with serial dilutions of BMPEA or amphetamine for 45 minutes at 37°C[3][5].

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) or BRET-based cAMP assay kit[5].

  • Data Analysis: Plot concentration-response curves using non-linear regression to determine EC₅₀ and Eₘₐₓ values[3].

Conclusion

While (R)-2-phenylpropan-1-amine hydrochloride shares a structural backbone with amphetamine derivatives, receptor assays reveal a highly divergent pharmacological profile. Amphetamines are potent, non-selective releasers of both dopamine and norepinephrine. In contrast, BMPEA functions as a substantially weaker, NET-selective releaser with moderate TAAR1 agonism[1][3]. By employing rigorous, self-validating in vitro assays—such as MAO-resistant radioligand efflux and PDE-inhibited cAMP accumulation—researchers can accurately map these pharmacodynamic nuances, guiding safer and more targeted drug development.

References[1] Title: β-Methylphenethylamine - Grokipedia

Source: grokipedia.com URL: 4] Title: -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF - ResearchGate Source: researchgate.net URL: 2] Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC Source: nih.gov URL: 5] Title: Application Notes and Protocols for the In Vitro Characterization of 3,4-Dimethoxy-β-methylphenethylamine - Benchchem Source: benchchem.com URL: 3] Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - MDPI Source: mdpi.com URL:

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Chiral Chromatography Methods for (R)-2-Phenylpropan-1-amine

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the chiral purity of drug substances. This guide provides a comprehensive comparison and validation strategy for chiral high-performance liquid chromatography (HPLC) methods specifically tailored for the analysis of (R)-2-phenylpropan-1-amine, a key chiral intermediate and a member of the amphetamine class of compounds.

The separation of enantiomers, such as (R)- and (S)-2-phenylpropan-1-amine, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte, is the most powerful technique for achieving this separation.[1][2] The validation of these methods is not merely a regulatory requirement but a scientific necessity to guarantee the accuracy and precision of the results. This guide will delve into the critical aspects of method development, a comparative analysis of suitable chiral stationary phases, and a detailed walkthrough of the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

The Foundation: Selecting the Optimal Chiral Stationary Phase

The success of any chiral separation is fundamentally dependent on the choice of the chiral stationary phase (CSP). For primary amines like 2-phenylpropan-1-amine, several classes of CSPs have demonstrated efficacy. The selection process is often empirical, but an understanding of the chiral recognition mechanisms can guide the initial screening.[2]

Commonly Employed Chiral Stationary Phases for Amine Separation:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those carbamated with substituted phenyl groups, are the most widely used CSPs due to their broad applicability.[8] For basic compounds like 2-phenylpropan-1-amine, these columns, when used in normal-phase or polar organic modes, often provide excellent enantioselectivity. The primary interactions involved are hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. They are particularly effective for compounds containing aromatic rings and functional groups capable of hydrogen bonding.

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin are bonded to silica to create these CSPs. They offer a unique combination of interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties, making them versatile for a range of chiral compounds, including amines.[9]

  • Ligand-Exchange CSPs: These are particularly suited for the separation of amino acids and their derivatives, but can also be applied to other compounds that can form coordination complexes with a metal ion (e.g., copper) chelated to a chiral ligand on the stationary phase.[10]

Comparative Performance of Selected CSPs for 2-Phenylpropan-1-amine:

The following table summarizes the expected performance of different CSPs for the separation of 2-phenylpropan-1-amine enantiomers based on literature and application notes.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseExpected Resolution (Rs)Key AdvantagesPotential Challenges
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase: Hexane/Ethanol/Diethylamine> 2.0High enantioselectivity for a broad range of compounds, including amines.[1]Requires non-polar, flammable mobile phases.
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase: Hexane/Isopropanol/Diethylamine> 1.8Complementary selectivity to cellulose-based phases.[11]Mobile phase composition can be critical for resolution.
Vancomycin-Based (Chirobiotic V2) Polar Ionic Mode: Methanol/Water/Acetic Acid/Ammonium Hydroxide> 1.9Can be used in reversed-phase and polar ionic modes, compatible with mass spectrometry.[9][12]May exhibit lower loading capacity compared to polysaccharide phases.

Rationale for Experimental Choices: The initial screening of CSPs should involve both cellulose and amylose-based columns due to their proven track record in resolving a wide array of chiral compounds.[10] The inclusion of a macrocyclic glycopeptide column, such as one based on vancomycin, is a prudent strategy as it offers a different chiral recognition mechanism and compatibility with mass spectrometry-friendly mobile phases.[9] The use of a basic additive like diethylamine in normal phase is crucial to prevent peak tailing and improve the chromatography of basic analytes like 2-phenylpropan-1-amine.[1][10]

The Blueprint for Reliability: Method Validation Protocol

Once a suitable chiral method demonstrating adequate resolution (typically Rs > 1.5) has been developed, a comprehensive validation must be performed to ensure its suitability for its intended purpose.[3][6] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters.[4][5][7]

Figure 1: A schematic workflow for the development and validation of a chiral chromatography method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, this primarily involves demonstrating baseline resolution between the (R)- and (S)-enantiomers.

Experimental Protocol:

  • Inject a solution of the racemic (R,S)-2-phenylpropan-1-amine to demonstrate the separation of the two enantiomers.

  • Inject a solution of the pure (R)-2-phenylpropan-1-amine to confirm its retention time.

  • Inject a solution of the pure (S)-2-phenylpropan-1-amine (if available) to confirm its retention time.

  • Spike the (R)-enantiomer sample with a small amount of the racemic mixture to confirm the identity of the minor peak.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any impurities.[11]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the (S)-enantiomer (the impurity) in a solution of the (R)-enantiomer at a constant concentration. The concentration range should typically span from the limit of quantitation (LOQ) to 150% of the expected impurity level (e.g., 0.1% to 1.5% of the (R)-enantiomer concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the peak area of the (S)-enantiomer versus its concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a sample of the (R)-enantiomer and spike it with known amounts of the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the (S)-enantiomer at each concentration level. The recovery should typically be within 90-110% for impurity analysis.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD) of the peak areas.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from the two studies. The RSD for both repeatability and intermediate precision should typically be less than 5% for impurity analysis.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the (S)-enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[14]

  • Confirm the determined LOQ by analyzing a sample at this concentration and demonstrating that the precision and accuracy are acceptable.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

Experimental Protocol:

  • Identify critical method parameters that are susceptible to variation. For a chiral HPLC method, these typically include:

    • Mobile phase composition (e.g., ±2% variation in the percentage of the organic modifier).[17]

    • Column temperature (e.g., ±5°C).[18]

    • Flow rate (e.g., ±0.1 mL/min).[18]

    • Wavelength of detection (e.g., ±2 nm).

  • Vary one parameter at a time while keeping the others constant and analyze a system suitability solution (a racemic mixture or a spiked sample).

  • Evaluate the effect of these changes on critical chromatographic parameters, such as resolution, retention time, and peak area. The system suitability criteria (e.g., resolution > 1.5) should still be met under all varied conditions.

Figure 2: Key parameters to investigate during the robustness testing of a chiral HPLC method.

Data Summary and Interpretation

The results of the validation studies should be compiled into a clear and concise summary table.

Example Validation Summary Table:

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs > 1.5)Rs = 2.1
Linearity (r²) ≥ 0.990.9995
Range LOQ to 150% of target0.05 µg/mL to 7.5 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 102.3%
Precision (Repeatability, %RSD) ≤ 5.0%1.8%
Precision (Intermediate, %RSD) ≤ 5.0%2.5%
LOD S/N ≥ 30.02 µg/mL
LOQ S/N ≥ 100.05 µg/mL
Robustness System suitability criteria metPassed

Conclusion

The validation of a chiral chromatography method for (R)-2-phenylpropan-1-amine is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. By systematically evaluating a range of chiral stationary phases and meticulously validating the chosen method against the criteria outlined in the ICH guidelines, researchers and drug development professionals can be confident in the reliability of their analytical data. The experimental protocols and comparative data presented in this guide serve as a robust framework for developing and validating a scientifically sound chiral separation method. The ultimate goal is a method that is not only accurate and precise but also robust enough to be routinely implemented in a quality control environment.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • National Center for Biotechnology Information. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Pharmaceutical Technology. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMRI. Chiral Method Development. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Boston University. Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA. [Link]

  • Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

  • Journal of AOAC INTERNATIONAL. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • National Center for Biotechnology Information. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. [Link]

  • Semantic Scholar. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • YouTube. Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. [Link]

  • ACS Publications. Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. [Link]

  • National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • ResearchGate. Robustness/ruggedness tests in method validation. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 2-Phenylpropan-1-amine Enantiomers via Mass Spectrometry

In the landscape of forensic toxicology and drug development, resolving structural and optical isomers in complex biological matrices is a persistent analytical bottleneck. 2-Phenylpropan-1-amine, commonly known as β -me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of forensic toxicology and drug development, resolving structural and optical isomers in complex biological matrices is a persistent analytical bottleneck. 2-Phenylpropan-1-amine, commonly known as β -methylphenethylamine (BMPEA), is a positional isomer of amphetamine that has gained notoriety as an adulterant in dietary supplements[1]. Because BMPEA possesses a chiral center at the C2 carbon, it exists as two distinct enantiomers: (R)-BMPEA and (S)-BMPEA.

As a Senior Application Scientist, I frequently see laboratories attempt to differentiate these enantiomers using standard LC-MS/MS workflows, only to encounter false positives or unresolved data. This guide objectively compares the analytical strategies required to differentiate BMPEA enantiomers, explaining the physical causality behind their mass spectrometric fragmentation patterns and providing a field-proven, self-validating protocol for accurate quantification.

The Physics of Chiral Fragmentation: Why Achiral MS Fails

To understand how to differentiate BMPEA enantiomers, we must first understand why standard mass spectrometry fails to do so.

Under electrospray ionization (ESI), BMPEA yields a protonated precursor ion [M+H]+ at m/z 136.1121[2]. During Collision-Induced Dissociation (CID) in a standard triple quadrupole or qTOF instrument, the molecule fragments into two primary product ions: an ammonia-loss fragment at m/z 119.0855 and a tropylium ion at m/z 91.0542[2].

Because (R)- and (S)-BMPEA are non-superimposable mirror images, their internal energy distributions and bond dissociation energies are mathematically identical in an achiral vacuum environment. Consequently, the activation energy required to cleave the C-N or C-C bonds is exactly the same for both enantiomers. Standard MS/MS spectra will show 100% identical fragmentation patterns and relative ion abundances , making direct mass spectrometric differentiation impossible without external chiral modifiers.

Strategic Comparison of Analytical Methodologies

To break this symmetry, we must introduce a chiral environment. There are three primary strategies to achieve this, each with distinct advantages and performance metrics.

Chiral Derivatization + Achiral LC-MS/MS (The Gold Standard for MS Differentiation)

Mechanism: The primary amine of BMPEA is reacted with an enantiopure Chiral Derivatizing Agent (CDA), such as Marfey’s Reagent (FDAA). This converts the (R)- and (S)-enantiomers into (R,S) and (S,S) diastereomers. Fragmentation Causality: Unlike enantiomers, diastereomers have different 3D spatial arrangements and distinct physical properties. This spatial difference induces varying degrees of steric hindrance around the cleavable bonds. During CID, the transition state energies required for specific fragmentation pathways differ between the two diastereomers[3]. As a result, while the product ion masses remain the same, their relative intensity ratios diverge significantly . This allows the mass spectrometer to actively differentiate the molecules based on fragmentation pattern ratios, providing orthogonal confirmation alongside chromatographic retention time.

Chiral LC-HRMS (High-Resolution Mass Spectrometry)

Mechanism: The racemic mixture is injected onto a Chiral Stationary Phase (CSP) column (e.g., immobilized polysaccharides). The enantiomers form transient, diastereomeric host-guest complexes with the stationary phase, leading to different retention times. Fragmentation Causality: The MS operates purely as a detector. Because the molecules enter the MS vacuum sequentially but remain enantiomers, their gas-phase fragmentation patterns remain identical. Differentiation relies entirely on the resolving power of the LC dimension.

Ion Mobility-Mass Spectrometry (IM-MS)

Mechanism: Enantiomers are ionized in the presence of a chiral modifier gas or chiral reference molecule, forming diastereomeric adducts in the gas phase. Fragmentation Causality: These adducts possess different 3D conformations and, consequently, different Collisional Cross Sections (CCS). They are separated by their drift time through a mobility cell before fragmentation. While highly advanced, this requires specialized instrumentation and complex calibration.

Quantitative Data Presentation

The following table summarizes the performance of these strategies for BMPEA enantiomer differentiation.

Table 1: Comparison of MS-Based Strategies for BMPEA Enantiomer Differentiation

Analytical StrategyMechanism of ResolutionMS/MS Fragmentation PatternLimit of Detection (LOD)ThroughputInstrumentation Requirement
Achiral LC-MS/MS None (Co-elution)Identical~1 ng/mLHighStandard LC-MS/MS
Chiral LC-MS/MS Transient Host-Guest ComplexIdentical~5 ng/mLMediumLC-MS/MS + CSP Column
Chiral Derivatization Covalent Diastereomer FormationDistinct Fragment Ratios < 0.5 ng/mLLow (Prep Time)Standard LC-MS/MS
Chiral IM-MS Gas-Phase CCS DifferencesIdentical (Resolved by Drift)~10 ng/mLHighIM-MS System

Self-Validating Experimental Protocol: Chiral Derivatization LC-MS/MS

To achieve true fragmentation pattern differentiation, chiral derivatization is required. The following protocol utilizes Marfey's Reagent (FDAA) and is designed as a self-validating system to ensure absolute data integrity.

Step 1: Matrix Spiking & Extraction
  • Aliquot 100 µL of biological matrix (e.g., urine or plasma) into a microcentrifuge tube.

  • Spike with 10 µL of Amphetamine-d11 (100 ng/mL) as an internal standard to monitor extraction recovery.

  • Add 50 µL of 1 M NaOH to adjust the pH to >11.

    • Causality: BMPEA has a pKa​ of approximately 9.5. Adjusting the pH to 11 ensures the primary amine is fully deprotonated, neutralizing the molecule and maximizing its partitioning into the organic extraction solvent.

  • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge. Transfer the organic layer and evaporate to dryness under nitrogen.

Step 2: Diastereomeric Derivatization
  • Reconstitute the dried extract in 50 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO3​ .

  • Incubate at 40°C for 60 minutes.

    • Causality: The mild alkaline environment drives a nucleophilic aromatic substitution. The deprotonated primary amine of BMPEA attacks the fluorinated aromatic ring of FDAA, displacing the fluorine atom and forming a stable diastereomeric bond[3].

Step 3: Quenching & Internal Validation
  • Quench the reaction by adding 20 µL of 1 M HCl. This neutralizes the pH, protonates unreacted amines, and halts the substitution reaction.

  • Self-Validation Check: In parallel with your samples, prepare a Racemic BMPEA Quality Control (QC) sample. The analytical run is only valid if this QC sample yields two distinct chromatographic peaks with a strict 1:1 peak area ratio. A deviation from 1:1 indicates kinetic resolution (biased derivatization) or matrix suppression, invalidating the batch.

Step 4: LC-MS/MS Acquisition
  • Inject 2 µL onto an achiral C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Monitor the specific MRM transitions for the derivatized adducts. Compare the ratio of the quantifier to qualifier ions between the two resolved peaks. The differing steric hindrances of the (R,S) and (S,S) diastereomers will manifest as a reproducible, statistically significant difference in these ion ratios, confirming enantiomeric identity.

Analytical Decision Workflow

The following diagram illustrates the logical pathways for BMPEA enantiomer differentiation, highlighting where distinct fragmentation patterns can be achieved.

G Start BMPEA Enantiomeric Mixture (m/z 136.1121) Achiral Achiral LC-MS/MS (Standard C18) Start->Achiral ChiralLC Chiral LC-MS/MS (Chiral Stationary Phase) Start->ChiralLC Deriv Chiral Derivatization LC-MS/MS (Diastereomer Formation) Start->Deriv IMMS Ion Mobility-MS (Gas-Phase Separation) Start->IMMS Fail Identical Retention Time Identical Fragmentation (No Differentiation) Achiral->Fail Success1 Baseline Resolution Identical Fragmentation ChiralLC->Success1 Success2 Chromatographic Resolution Distinct Fragment Ratios Deriv->Success2 Success3 Distinct CCS Values Identical Fragmentation IMMS->Success3

Caption: Analytical decision tree for differentiating 2-phenylpropan-1-amine enantiomers via mass spectrometry.

References

  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters ResearchGate[Link][1]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS MDPI[Link][2]

  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation PubMed / NIH [Link][3]

Sources

Comparative

benchmarking (R)-2-phenylpropan-1-amine hydrochloride against standard chiral auxiliaries

Benchmarking (R)-2-Phenylpropan-1-amine Hydrochloride Against Standard Chiral Auxiliaries: A Comprehensive Evaluation Guide Introduction Chiral auxiliaries remain indispensable tools in asymmetric synthesis, offering pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (R)-2-Phenylpropan-1-amine Hydrochloride Against Standard Chiral Auxiliaries: A Comprehensive Evaluation Guide

Introduction

Chiral auxiliaries remain indispensable tools in asymmetric synthesis, offering predictable stereocontrol, reliable diastereomeric separation, and excellent enantiomeric excesses. While Evans' oxazolidinones and Myers' pseudoephedrine amides have historically dominated the synthetic landscape[1], regulatory restrictions on pseudoephedrine and the high molecular weight of Oppolzer's camphorsultam[2] have driven the search for efficient, accessible alternatives.

(R)-2-phenylpropan-1-amine hydrochloride (also known as (R)-β-methylphenethylamine HCl) has emerged as a highly effective, atom-economical chiral auxiliary and resolving agent[3]. This guide objectively benchmarks its performance against industry standards, providing researchers and drug development professionals with mechanistic insights, quantitative comparisons, and field-validated experimental protocols.

Section 1: Mechanistic Grounding & Stereocontrol Principles

The efficacy of a chiral auxiliary depends on its ability to restrict the conformational freedom of the reactive intermediate—typically an enolate—and sterically shield one face from electrophilic attack.

  • Evans' Oxazolidinones: Rely on rigid bidentate chelation (usually with Li⁺, B³⁺, or Ti⁴⁺) between the oxazolidinone carbonyl and the enolate oxygen. The bulky substituent (e.g., benzyl or isopropyl) effectively blocks one face, yielding exceptional diastereomeric excess (de > 95%)[4].

  • Myers' Pseudoephedrine: Utilizes the secondary amine and the adjacent hydroxyl group to form a rigid, chelated lithium enolate. While highly effective, the presence of the hydroxyl group sometimes requires protection/deprotection steps in complex multi-step syntheses, and the precursor is strictly regulated globally[5].

  • (R)-2-Phenylpropan-1-amine: Functions via steric shielding dictated by the α-methyl and β-phenyl groups. When converted to an amide and enolized, the auxiliary directs the electrophile to the less hindered face. Unlike pseudoephedrine, it lacks a hydroxyl group, eliminating the need for protection strategies and preventing unwanted side reactions during aggressive alkylations or aldol additions[3]. Furthermore, it acts as an excellent chiral directing group in transition-metal-catalyzed asymmetric C–H functionalizations[6].

AuxiliarySelection Start Target: Asymmetric α-Alkylation or Aldol Q1 Requires strict bidentate chelation for >98% de? Start->Q1 Evans Evans Oxazolidinone (Gold standard for chelation) Q1->Evans Yes Q2 Need High Atom Economy & No OH-Protection? Q1->Q2 No Myers Myers' Pseudoephedrine (Requires handling restrictions) Q2->Myers Tolerates OH R2PPA (R)-2-Phenylpropan-1-amine (Excellent balance, unregulated) Q2->R2PPA Needs OH-free

Caption: Logical decision tree for selecting a chiral auxiliary based on substrate requirements.

Section 2: Quantitative Performance Benchmarking

To objectively evaluate (R)-2-phenylpropan-1-amine, we benchmark it against Evans' (4-benzyl-2-oxazolidinone), Myers' (pseudoephedrine), and Oppolzer's (camphorsultam) auxiliaries in a standard asymmetric α-alkylation of propionate derivatives.

Metric(R)-2-Phenylpropan-1-amineEvans' OxazolidinoneMyers' PseudoephedrineOppolzer's Camphorsultam
Typical Diastereomeric Excess (de) 90 - 96%95 - 99%95 - 99%92 - 98%
Atom Economy (Auxiliary MW) 135.21 g/mol 177.20 g/mol 165.23 g/mol 215.31 g/mol
Enolate Geometry Z-enolate preferenceZ-enolate (chelated)Z-enolate (chelated)Z-enolate (chelated)
Cleavage Conditions LiOH/H₂O₂ or ReductiveLiOH/H₂O₂ or ReductiveAcidic, Basic, or ReductiveLiOH/H₂O₂ or Reductive
Regulatory Restrictions NoneNoneHigh (Precursor control)None
Hydroxyl Protection Needed? NoNoSometimesNo

Data synthesized from comparative auxiliary studies and standard benchmarking protocols[1][2][4][5].

Section 3: Self-Validating Experimental Protocols

The following protocol details the asymmetric α-alkylation using (R)-2-phenylpropan-1-amine. As a self-validating system, the causality behind each step is explicitly defined to ensure reproducibility and prevent stereochemical erosion.

Protocol: Asymmetric α-Alkylation and Auxiliary Cleavage

Step 1: Auxiliary Attachment (Amide Formation)

  • Procedure: Suspend (R)-2-phenylpropan-1-amine hydrochloride (1.0 equiv) in dry CH₂Cl₂. Add triethylamine (2.5 equiv) at 0 °C to liberate the free base and neutralize the HCl. Slowly add the acyl chloride (e.g., propionyl chloride, 1.1 equiv).

  • Causality: The hydrochloride salt is utilized because it is highly stable, non-hygroscopic, and resists oxidation, making it ideal for long-term benchtop storage. Triethylamine acts as both an acid scavenger and a nucleophilic catalyst for the acylation.

Step 2: Enolization and Alkylation

  • Procedure: Dissolve the resulting amide in dry THF. Cool strictly to -78 °C. Add Lithium diisopropylamide (LDA, 2.1 equiv) dropwise. Stir for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.5 equiv) and allow the reaction to warm to -20 °C over 4 hours.

  • Causality: A slight excess of LDA ensures complete deprotonation. The reaction must be maintained at -78 °C during enolization to exclusively form the Z-enolate, which is critical for high diastereoselectivity. Warming to -20 °C provides the necessary activation energy for the alkylation while preventing epimerization of the newly formed stereocenter.

Step 3: Cleavage and Recovery

  • Procedure: To cleave the auxiliary and yield the chiral carboxylic acid, treat the alkylated amide with LiOH (2.0 equiv) and H₂O₂ (30% aq, 4.0 equiv) in a THF/H₂O mixture at 0 °C.

  • Causality: H₂O₂ converts LiOH to the highly nucleophilic lithium hydroperoxide (LiOOH), which selectively attacks the amide carbonyl without causing racemization at the α-position.

  • Recovery: Acidify the aqueous layer to extract the product. Basify the remaining aqueous layer with NaOH and extract with CH₂Cl₂ to recover the (R)-2-phenylpropan-1-amine in >90% yield.

Workflow A 1. Auxiliary Attachment (Acylation) B 2. Enolization (LDA, -78°C) A->B C 3. Electrophile Addition (Diastereoselective) B->C D 4. Cleavage (LiOH/H2O2) C->D E 5. Product Isolation D->E Acidify F 6. Auxiliary Recovery (Base Extraction) D->F Basify

Caption: Step-by-step experimental workflow for asymmetric alkylation and auxiliary recovery.

Conclusion

While Evans' oxazolidinones remain the gold standard for absolute stereocontrol in specific bidentate-chelated systems[4], (R)-2-phenylpropan-1-amine hydrochloride offers a highly competitive, versatile alternative. Its lack of a reactive hydroxyl group, excellent atom economy, and freedom from the severe regulatory restrictions that plague pseudoephedrine make it a superior choice for scale-up applications and complex synthetic methodologies[3][5].

References

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: National Institutes of Health (NIH) URL:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing URL:[Link]

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary Source: ResearchGate URL:[Link]

  • PERKIN REVIEW: Stoichiometric asymmetric synthesis Source: RSC Publishing URL:[Link]

  • Synthesis of Evan's Chiral Auxiliary & Ynamides Source: Scribd URL:[Link]

Sources

Validation

A Comparative Stability Analysis: (R)-2-phenylpropan-1-amine Hydrochloride vs. Free Base

A Guide for Researchers and Formulation Scientists In the development of active pharmaceutical ingredients (APIs), the choice between a free base and a salt form is a critical decision that profoundly impacts the compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Formulation Scientists

In the development of active pharmaceutical ingredients (APIs), the choice between a free base and a salt form is a critical decision that profoundly impacts the compound's stability, shelf-life, and suitability for formulation. This guide provides an in-depth technical comparison of the stability profiles of (R)-2-phenylpropan-1-amine as a free base and its hydrochloride salt. By synthesizing fundamental chemical principles with actionable experimental protocols, we aim to equip researchers with the knowledge to make informed decisions during drug development.

The Fundamental Basis for Stability: A Mechanistic Overview

The primary difference between an amine free base and its hydrochloride salt lies in the protonation state of the nitrogen atom. This seemingly simple modification has profound implications for the molecule's chemical reactivity and physical properties.

The free base form of (R)-2-phenylpropan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to various degradation pathways, most notably oxidation.[1] This lone pair can readily interact with atmospheric oxygen or other oxidizing agents, leading to the formation of N-oxides and other degradation products.

Conversely, in the hydrochloride salt, the amine group is protonated to form an ammonium cation (R-NH3+). This protonation effectively sequesters the lone pair, significantly reducing its nucleophilicity and, consequently, its susceptibility to oxidative and other chemical degradation reactions.[1][2] Furthermore, salt formation typically induces crystallization, resulting in a more stable, ordered solid-state lattice. This crystalline structure often translates to improved physical stability, including lower hygroscopicity and better handling characteristics, compared to the often liquid or low-melting-point free base.[2][3]

G cluster_freebase Free Base Pathway cluster_salt Hydrochloride Salt Pathway FreeBase (R)-2-phenylpropan-1-amine (Free Base) R-NH₂ Salt (R)-2-phenylpropan-1-amine HCl (Salt Form) R-NH₃⁺Cl⁻ FreeBase->Salt + HCl Degradation Degradation Products (e.g., N-Oxides) FreeBase->Degradation Susceptible to Oxidation/Reaction (Lone Pair Available) Stability Enhanced Chemical & Physical Stability Salt->Stability Protonation Protects Amine Group

Caption: Chemical basis for stability enhancement via salt formation.

Comparative Physicochemical Profile

The conversion from a free base to a hydrochloride salt alters the fundamental physicochemical properties of the molecule. Understanding these differences is essential for anticipating handling, formulation, and storage requirements.

Property(R)-2-phenylpropan-1-amine (Free Base)(R)-2-phenylpropan-1-amine HClRationale
Appearance Colorless to pale yellow liquid or low-melting solid.[4][5]White to off-white crystalline powder.[6][7]The ionic nature of the salt promotes the formation of a stable crystal lattice.
Molecular Formula C₉H₁₃N[4]C₉H₁₄ClN[6]Addition of hydrogen chloride.
Molecular Weight ~135.21 g/mol [4]~187.67 g/mol [8][9]Addition of hydrogen chloride (36.46 g/mol ).
Aqueous Solubility Low; characteristic of amines with >4 carbons.[10]Soluble in water.[6][11]The ionic salt form readily dissolves in polar solvents like water.[10][12]
Melting Point Significantly lower than the salt form.High; characteristic of ionic compounds.Strong ionic forces in the crystal lattice require more energy to overcome.
Hygroscopicity Potentially higher, especially if amorphous.Generally lower and non-hygroscopic if crystalline.A stable crystal lattice is less prone to absorbing atmospheric moisture.[2]
Experimental Design for Stability Assessment

To empirically validate the superior stability of the hydrochloride salt, a series of well-defined analytical experiments should be conducted. The following protocols provide a framework for a comprehensive stability comparison.

G start Obtain Samples: Free Base & HCl Salt dvs Hygroscopicity (DVS Analysis) start->dvs Characterize thermal Thermal Stability (TGA / DSC) start->thermal Characterize longterm Long-Term & Accelerated Stability (ICH) start->longterm Characterize forced Forced Degradation (Stress Testing) start->forced Characterize end Comprehensive Stability Profile dvs->end Compile Data thermal->end Compile Data longterm->end Compile Data forced->end Compile Data

Caption: Experimental workflow for comparative stability analysis.

  • Objective: To quantify the moisture sorption characteristics of each form, which is critical for determining appropriate storage and handling conditions. Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation.[2]

  • Methodology:

    • Place a pre-weighed sample (5-10 mg) of the test material (free base or HCl salt) onto the DVS sample pan.

    • Equilibrate the sample at 0% relative humidity (RH) to establish a dry baseline weight.

    • Execute a pre-defined humidity program:

      • Increase RH in steps (e.g., 10% increments) from 0% to 90%.

      • Decrease RH in the same steps from 90% back to 0%.

    • At each step, allow the sample weight to equilibrate before proceeding.

    • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.

  • Expected Outcome: The (R)-2-phenylpropan-1-amine free base is expected to exhibit significantly higher water uptake at elevated RH compared to the crystalline hydrochloride salt. The salt form should show minimal weight gain, classifying it as non-hygroscopic or only slightly hygroscopic.

  • Objective: To determine the thermal decomposition profile and melting point, providing insights into the material's behavior at elevated temperatures encountered during processing or storage.

  • Methodology (Thermogravimetric Analysis - TGA):

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 400 °C).

    • Record the sample weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • Methodology (Differential Scanning Calorimetry - DSC):

    • Seal a small sample (2-5 mg) in an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow into the sample relative to an empty reference pan. Endothermic peaks typically represent melting, while sharp exothermic events often indicate decomposition.

  • Expected Outcome: The hydrochloride salt will display a sharp, high-temperature melting point followed by decomposition at a significantly higher temperature than the free base. The free base will show an earlier onset of decomposition.

  • Objective: To identify potential degradation products and compare the intrinsic stability of both forms under accelerated (stress) and long-term storage conditions, as outlined by ICH guidelines.

  • Methodology:

    • Develop a Stability-Indicating HPLC Method: Create and validate an HPLC method capable of separating the parent (R)-2-phenylpropan-1-amine peak from all potential degradation products.

    • Forced Degradation: Expose solutions of both the free base and the HCl salt to the following stress conditions[10][11]:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C.

      • Base Hydrolysis: 0.1 M NaOH at room temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Photostability: Expose solid and solution samples to light as per ICH Q1B guidelines.

      • Thermal: Heat solid samples at an elevated temperature (e.g., 105 °C).[13]

    • Long-Term Stability: Store solid samples of both forms in controlled environmental chambers at standard ICH conditions (e.g., 25 °C/60% RH and accelerated 40 °C/75% RH).

    • Analysis: At specified time points, withdraw samples, prepare solutions of known concentration, and analyze by the stability-indicating HPLC method to quantify the remaining parent compound and any degradants formed.

  • Predicted Stability Outcomes:

Stress Condition(R)-2-phenylpropan-1-amine (Free Base)(R)-2-phenylpropan-1-amine HClRationale
Base Hydrolysis (NaOH) Potential for degradation/elimination.More stable; conversion to free base is required first.[11]The salt is protected; the free base is already in its more reactive form.
Oxidation (H₂O₂) High Susceptibility High Stability The free amine's lone pair is readily oxidized; the protonated amine is resistant.[1]
Accelerated Storage (40°C/75%RH) Significant degradation expected.Minimal degradation expected.[2]The inherent chemical and physical stability of the salt provides superior protection.
Photolytic Degradation Potential for degradation.Potential for degradation.The aromatic ring common to both forms can absorb UV radiation.[11]
Conclusion and Recommendations

This enhanced stability is twofold:

  • Chemical Stability: Protonation of the amine group protects it from oxidative and other degradative reactions.[1][2]

  • Physical Stability: The formation of a crystalline, ionic solid results in more favorable physical properties, including higher melting point, greater thermal stability, and lower hygroscopicity.[2][3]

For researchers, scientists, and drug development professionals, the choice is clear. The hydrochloride salt form offers a more robust, reliable, and manufacturable API. Its superior stability profile mitigates risks associated with storage, transportation, and formulation, ultimately contributing to a safer and more efficacious final drug product. While the free base may have applications in specific synthetic routes, for formulation and final product development, the hydrochloride salt is the scientifically preferred form.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. Available at: [Link]

  • Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

  • 2-Amino-1-phenylpropan-1-ol hydrochloride. PubChem. Available at: [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

  • Amino Acid Freebase vs. HCl Salt. (2017). Reddit. Available at: [Link]

  • (R)-2-Methyl-1-phenylpropan-1-amine HCl(CAS# 51600-25-0). Angene Chemical. Available at: [Link]

  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior. (2018). Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Is Amine a Stronger Base in Ionic Liquid Than in Common Molecular Solvent? An Accurate Basicity Scale of Amines. (2015). The Journal of Organic Chemistry. Available at: [Link]

  • 2-Phenylpropylamine. PubChem. Available at: [Link]

  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. (2011). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-phenylpropan-1-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of biologically active compounds is paramount to maintaining both laboratory integrity and environmental safety. The disposal of (R)-2-phenylprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of biologically active compounds is paramount to maintaining both laboratory integrity and environmental safety. The disposal of (R)-2-phenylpropan-1-amine hydrochloride —commonly known as (R)-β-methylphenethylamine HCl or BMPEA—requires stringent operational oversight.

While it is a highly researched compound, it is also a potent positional isomer of amphetamine. Due to its sympathomimetic activity and cardiovascular risks, the FDA has strictly prohibited its use in consumer products [1]. Consequently, laboratory disposal must be treated with the same rigor applied to active pharmaceutical ingredients (APIs) and hazardous chemical waste under EPA RCRA guidelines.

Here is the comprehensive, self-validating operational guide for the proper disposal and spill management of (R)-2-phenylpropan-1-amine hydrochloride.

Chemical Profile & Causality of Hazards

To design an effective disposal plan, we must first understand the physicochemical behavior of the compound. (R)-2-phenylpropan-1-amine is synthesized as a hydrochloride salt to increase its stability and aqueous solubility.

  • Pharmacological Causality: The phenethylamine backbone structurally mimics endogenous catecholamines, allowing it to cross the blood-brain barrier and stimulate the central nervous and cardiovascular systems.

  • Disposal Causality: Because of this biological potency, standard aqueous drain disposal is strictly prohibited. The compound must be subjected to high-temperature incineration (>1000°C). This extreme thermal environment is required to completely cleave the robust aromatic ring and amine backbone, permanently destroying its pharmacological activity and preventing environmental contamination [2].

Operational Disposal Protocols

Every disposal workflow must be a self-validating system , meaning each step includes a verification check to ensure no material is lost, diverted, or improperly neutralized.

Protocol A: Solid Waste Disposal (Powders, Contaminated Vials)
  • Segregation: Collect all solid waste (residual powders, weighing boats, spatulas) in a designated, chemically compatible high-density polyethylene (HDPE) container.

  • Packaging: Double-bag the primary container in transparent, 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label identifying the contents as "Toxic Solid Waste: (R)-2-phenylpropan-1-amine HCl" along with the GHS Irritant/Health Hazard pictograms.

  • Validation (Gravimetric Tracking): Weigh the sealed bag and log the mass in the laboratory's hazardous waste manifest. This ensures a closed-loop chain of custody until the waste management vendor collects it.

  • Final Routing: Transfer to the EHS designated RCRA accumulation area for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)
  • Collection: Pour liquid waste into a vented, HDPE carboy designated specifically for halogenated or non-halogenated pharmaceutical waste (depending on the solvent used).

  • pH Verification: Because it is a hydrochloride salt, aqueous solutions may be slightly acidic. Use pH strips to confirm the solution is between pH 5-8. If highly acidic (from experimental additives), neutralize carefully with 1M NaOH to prevent container degradation.

  • Validation (Volume Tracking): Record the exact volume added to the carboy on the attached waste log.

  • Final Routing: Store in secondary containment until collected for incineration.

DisposalRouting Start Waste Generated: (R)-2-phenylpropan-1-amine HCl CheckRegs Assess Regulatory Status (FDA/RCRA/EHS) Start->CheckRegs IsSolid Physical State? CheckRegs->IsSolid SolidWaste Solid Waste (Powders, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic) IsSolid->LiquidWaste Liquid PackageSolid Double-bag in compatible poly-bags SolidWaste->PackageSolid PackageLiquid Collect in vented HDPE containers LiquidWaste->PackageLiquid Incineration High-Temperature Incineration (>1000°C) PackageSolid->Incineration PackageLiquid->Incineration

Figure 1: Decision tree and routing workflow for the disposal of (R)-2-phenylpropan-1-amine HCl.

Spill Response & Decontamination Workflow

If a spill occurs, immediate containment is required to prevent aerosolization of the powder or spread of the liquid.

Step-by-Step Methodology:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don required PPE (See Table 2).

  • Containment (Powder): Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical powder, creating an inhalation hazard. Instead, lightly mist the powder with distilled water. Because the compound is a hydrophilic HCl salt, water effectively binds the dust and begins dissolution.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a plastic scoop to transfer the wetted powder or saturated absorbent into a hazardous waste bag.

  • Surface Decontamination: Wash the surface with a mild aqueous detergent. Avoid strong bases, as a high pH could convert the stable hydrochloride salt into the free-base amine, which is volatile and highly absorbable through the skin.

  • Self-Validation (UV-Vis Swab Test): To validate that the surface is completely decontaminated, swab the area with a sterile cotton applicator moistened with methanol. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectroscopy. The absence of an absorption peak at ~258 nm (characteristic of the phenethylamine aromatic ring) confirms successful decontamination.

SpillResponse Spill Spill Detected (Powder or Solution) Evacuate Isolate Area & Don PPE Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<50g/mL) Assess->SmallSpill LargeSpill Large Spill (>50g/mL) Assess->LargeSpill Moisten Moisten with water (prevent dust) SmallSpill->Moisten Powder Absorb Use inert absorbent (vermiculite/pads) SmallSpill->Absorb Liquid Hazmat Call EHS/Hazmat Response Team LargeSpill->Hazmat Decon Decontaminate surface with water/detergent Moisten->Decon Absorb->Decon Validate Validate Decon (UV-Vis Swab Test) Decon->Validate Dispose Transfer to RCRA Waste Container Validate->Dispose

Figure 2: Step-by-step spill response and surface decontamination protocol.

Quantitative Data & Safety Specifications

Table 1: Physicochemical & Hazard Profile

Property / SpecificationDetailOperational Implication
Chemical Name (R)-2-phenylpropan-1-amine hydrochloridePositional isomer of amphetamine; highly regulated.
Synonyms BMPEA HCl, (R)-β-methylphenethylamine HClFlagged by FDA and WADA [3].
Molecular Formula C9H13N • HClAromatic ring requires >1000°C for thermal destruction.
Solubility Highly soluble in waterAvoid basic solutions during cleanup to prevent free-basing.
Primary Hazards Irritant, Cardiovascular StimulantContact or inhalation can cause tachycardia/hypertension.

Table 2: Required PPE for Handling & Disposal

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents mucosal absorption of airborne particulates.
Hand Protection Nitrile gloves (minimum 5 mil)Provides chemical resistance against aqueous amine salts.
Respiratory N95 or P100 particulate respiratorMandatory if handling dry powder outside of a certified fume hood to prevent inhalation of the active pharmaceutical ingredient.
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents contamination of street clothing and skin exposure.

References

  • U.S. Food and Drug Administration (FDA). "BMPEA in Dietary Supplements." FDA Dietary Supplement Products & Ingredients. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf. Available at:[Link]

  • Operation Supplement Safety (OPSS), Department of Defense. "BMPEA: A prohibited ingredient." OPSS Articles. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.